4-Amino-3-methoxybenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,8H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFWRBGNLWQFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101293370 | |
| Record name | 4-Amino-3-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101293370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37559-30-1 | |
| Record name | 4-Amino-3-methoxybenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37559-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101293370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3-methoxybenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Amino-3-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-amino-3-methoxybenzenesulfonamide, a key intermediate in the preparation of various pharmaceutical compounds. The described four-step synthesis commences with the readily available starting material, 2-methoxyaniline (o-anisidine). Each step is detailed with established experimental protocols, quantitative data, and characterization of the intermediates and the final product.
Overall Synthesis Pathway
The synthesis of this compound is achieved through a four-step sequence involving protection of the amino group, introduction of the sulfonamide functionality, and subsequent deprotection.
Caption: Four-step synthesis of this compound.
Step 1: Acetylation of 2-Methoxyaniline
The initial step involves the protection of the amino group of 2-methoxyaniline via acetylation with acetic anhydride to yield N-(2-methoxyphenyl)acetamide. This is a standard procedure to reduce the activating effect of the amino group and prevent side reactions in the subsequent electrophilic substitution.
Experimental Protocol:
A general procedure for the acetylation of anilines can be adapted for 2-methoxyaniline.[1] In a conical flask, 10 ml of 2-methoxyaniline is mixed with 20 ml of a 1:1 (v/v) mixture of acetic anhydride and glacial acetic acid.[1] The mixture is heated gently under reflux for 10 minutes.[1] After cooling, the reaction mixture is poured into 200 ml of cold water with stirring to precipitate the product.[1] The crude N-(2-methoxyphenyl)acetamide is collected by filtration, washed with water, and can be recrystallized from a mixture of acetic acid and water to obtain colorless crystals.[1]
| Reactant/Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 2-Methoxyaniline | 123.15 | 10 ml (10.8 g) | 1.0 |
| Acetic Anhydride | 102.09 | 10 ml | ~1.2 |
| Glacial Acetic Acid | 60.05 | 10 ml | - |
Expected Yield: High (typically >90%)
Step 2: Chlorosulfonation of N-(2-methoxyphenyl)acetamide
The acetylated intermediate undergoes electrophilic aromatic substitution with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding 3-acetamido-4-methoxybenzenesulfonyl chloride. The acetyl group directs the substitution to the para position relative to the amino group.
Experimental Protocol:
A procedure for the chlorosulfonation of acetanilide can be adapted.[2] To a flask containing 20 g of dry N-(2-methoxyphenyl)acetamide, 50 ml of chlorosulfonic acid is added in small portions with shaking.[2] The reaction mixture is then heated on a water bath for one hour to complete the reaction.[2] After cooling, the mixture is carefully poured into crushed ice with stirring, leading to the precipitation of the sulfonyl chloride.[2] The product is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent mixture like benzene and acetone.[2]
| Reactant/Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| N-(2-methoxyphenyl)acetamide | 165.19 | 20 g | 1.0 |
| Chlorosulfonic Acid | 116.52 | 50 ml | ~4.5 |
Expected Yield: Good (typically 70-80%)
Step 3: Amination of 3-Acetamido-4-methoxybenzenesulfonyl chloride
The synthesized sulfonyl chloride is then converted to the corresponding sulfonamide by reaction with aqueous ammonia. This nucleophilic substitution reaction at the sulfonyl chloride group is a standard method for the preparation of sulfonamides.
Experimental Protocol:
The crude 3-acetamido-4-methoxybenzenesulfonyl chloride is treated with a mixture of 70 ml of concentrated ammonia solution and 70 ml of water.[2] The mixture is heated just below boiling for about 15 minutes with occasional swirling.[2] Upon cooling, the reaction mixture is acidified with dilute sulfuric acid to precipitate the 3-acetamido-4-methoxybenzenesulfonamide.[2] The product is collected by filtration and washed with cold water.[2]
| Reactant/Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-Acetamido-4-methoxybenzenesulfonyl chloride | 263.70 | 1.0 | (from previous step) |
| Concentrated Ammonia (aq) | 17.03 (as NH3) | 70 ml | Excess |
Expected Yield: High (typically >90%)
Step 4: Hydrolysis of 3-Acetamido-4-methoxybenzenesulfonamide
The final step involves the deprotection of the amino group by acidic hydrolysis of the acetamido group to yield the target molecule, this compound.
Experimental Protocol:
The 3-acetamido-4-methoxybenzenesulfonamide is boiled with dilute hydrochloric acid.[2] The acetyl group is hydrolyzed, and the resulting amine forms a hydrochloride salt, which is soluble in the aqueous acidic solution.[2] After cooling, the solution is neutralized with sodium bicarbonate to precipitate the free base, this compound.[2] The product is collected by filtration, washed with water, and can be recrystallized from water or ethanol to obtain the pure compound.[2]
| Reactant/Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-Acetamido-4-methoxybenzenesulfonamide | 244.27 | 1.0 | (from previous step) |
| Hydrochloric Acid (dilute) | 36.46 | Excess | - |
| Sodium Bicarbonate | 84.01 | To neutral pH | - |
Expected Yield: Good to High (typically 80-95%)
Characterization of this compound
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analytical Data | Expected Values |
| Molecular Formula | C₇H₁₀N₂O₃S |
| Molecular Weight | 202.23 g/mol |
| Appearance | Solid |
| Melting Point | Data not readily available in the provided search results. |
| ¹H NMR | Expected signals for aromatic protons, methoxy group protons, amino group protons, and sulfonamide protons. |
| ¹³C NMR | Expected signals for aromatic carbons, methoxy carbon. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine and sulfonamide), S=O stretching, and C-O stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Experimental Workflow
Caption: Detailed experimental workflow for each synthesis step.
Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines. The provided experimental protocols are based on general procedures for similar reactions and may require optimization for this specific synthesis.
References
In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-3-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-3-methoxybenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds and dyes.[1][2] This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and insights into its biological relevance.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the known and predicted physicochemical data for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | Sigma-Aldrich |
| CAS Number | 37559-30-1 | Benchchem[3], CP Lab Safety[4] |
| Molecular Formula | C₇H₁₀N₂O₃S | CP Lab Safety[4] |
| Molecular Weight | 202.23 g/mol | CP Lab Safety[4] |
| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N)N | |
| InChI Key | KIFWRBGNLWQFFR-UHFFFAOYSA-N | Sigma-Aldrich |
| Property | Value | Source |
| Melting Point | 152–154°C | Benchchem[3] |
| Boiling Point | Data not available | |
| Solubility | Soluble in polar solvents.[1] Specific quantitative data not available. | CymitQuimica[1] |
| pKa | Data not available | |
| logP (predicted) | Data not available |
Biological Relevance and Signaling Pathways
Benzenesulfonamides, particularly those with a primary sulfonamide group, are a well-established class of compounds known to act as inhibitors of carbonic anhydrases (CAs).[5] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. These enzymes are involved in numerous physiological processes, making them attractive drug targets for a variety of conditions, including glaucoma, epilepsy, and certain types of cancer.[6][7][8]
The inhibitory action of sulfonamides on carbonic anhydrase is a key signaling pathway of interest. The primary sulfonamide moiety (-SO₂NH₂) of the inhibitor coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic activity. This binding prevents the enzyme from carrying out its physiological function.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 37559-30-1 | Benchchem [benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
Crystal Structure Analysis of Substituted Benzenesulfonamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth analysis of the crystal structure of substituted benzenesulfonamides, a class of compounds of significant interest in pharmaceutical development. While the specific crystal structure of 4-amino-3-methoxybenzenesulfonamide is not publicly available at the time of this writing, this paper will utilize the well-characterized crystal structure of its parent compound, sulfanilamide (4-aminobenzenesulfonamide), as a representative model. The principles and methodologies described herein are broadly applicable to the crystallographic study of this important class of molecules.
Sulfonamides are a cornerstone of antibacterial drugs, and their three-dimensional structure is crucial for understanding their mechanism of action, designing new derivatives, and controlling their solid-state properties such as solubility and stability.[1][2][3] This guide will detail the experimental protocols for crystal growth and X-ray diffraction, present the crystallographic data in a structured format, and visualize the experimental workflow and key structural features.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure refinement.
Synthesis and Crystallization of Sulfanilamide
High-purity sulfanilamide is required for the growth of diffraction-quality single crystals.
Synthesis: A common laboratory synthesis of sulfanilamide involves the protection of the amino group of acetanilide, followed by chlorosulfonation, amination, and subsequent deprotection.
Crystallization: Single crystals of sulfanilamide suitable for X-ray diffraction can be obtained by slow evaporation from a saturated solution.[4]
-
Procedure:
-
Prepare a saturated solution of sulfanilamide in a suitable solvent, such as 95% ethyl alcohol, by heating the mixture.[5][6]
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
Cover the container with a perforated film to allow for slow evaporation of the solvent.
-
Over a period of several days, transparent, plate-like crystals will form.[4]
-
X-ray Diffraction Data Collection and Structure Refinement
Single-crystal X-ray diffraction is a powerful technique to determine the precise arrangement of atoms within a crystal.[7]
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer head of a diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to reduce thermal vibrations of the atoms.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections.
-
The intensities and positions of these reflections are recorded by a detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.
-
Crystallographic Data
The crystal structure of sulfanilamide has been determined in several polymorphic forms. The data for the α-form is presented below as a representative example.[4]
Table 1: Crystal Data and Structure Refinement for α-Sulfanilamide
| Parameter | Value |
| Empirical Formula | C₆H₈N₂O₂S |
| Formula Weight | 172.20 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 5.65(5) |
| b (Å) | 18.509(5) |
| c (Å) | 14.794(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1560 |
| Z | 8 |
| Density (calculated) (g/cm³) | 1.479 |
| Absorption Coefficient (μ) (mm⁻¹) | 2.85 (for Cu Kα) |
Data sourced from O'Connor & Maslen (1965).[4]
Structural Analysis
The crystal structure of sulfanilamide reveals a complex network of intermolecular interactions, primarily hydrogen bonds, which dictate the packing of the molecules in the crystal lattice.
Molecular Conformation
In the crystalline state, the sulfanilamide molecule adopts a specific conformation. The sulfonamide group is not coplanar with the benzene ring. This twisted conformation is a common feature in many sulfonamide structures.
Hydrogen Bonding Network
Hydrogen bonding plays a critical role in the crystal packing of sulfonamides.[1][8][9] In the α-sulfanilamide structure, both the amino (-NH₂) and sulfonamide (-SO₂NH₂) groups participate in a three-dimensional hydrogen-bonding network.[4][10]
-
The amino group acts as a hydrogen bond donor.
-
The sulfonamide group acts as both a hydrogen bond donor (N-H) and acceptor (S=O).
These interactions link the molecules into layers, which are then further interconnected.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the determination of a small molecule crystal structure.
Intermolecular Hydrogen Bonding in Sulfanilamide
The diagram below represents the key hydrogen bonding interactions that form a layered structure in the crystal lattice of α-sulfanilamide.
Conclusion
The crystal structure analysis of sulfanilamide provides a valuable framework for understanding the solid-state properties of substituted benzenesulfonamides. The detailed knowledge of molecular conformation and intermolecular interactions, particularly the robust hydrogen-bonding network, is essential for rational drug design, polymorphism screening, and the development of new pharmaceutical formulations. The methodologies and principles outlined in this guide serve as a foundational reference for researchers and scientists working with this important class of compounds.
References
- 1. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulfanilamide - Wikipedia [en.wikipedia.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. bellevuecollege.edu [bellevuecollege.edu]
- 6. Crystallization Of Sulfanilamide Lab Report - 1390 Words | Bartleby [bartleby.com]
- 7. marshall.edu [marshall.edu]
- 8. Hydrogen bonding in sulfonamides. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Rising Potential of 4-Amino-3-methoxybenzenesulfonamide Derivatives in Therapeutic Development
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Derivatives of 4-amino-3-methoxybenzenesulfonamide are emerging as a promising class of bioactive compounds with significant therapeutic potential. Extensive research has highlighted their potent and selective inhibitory activity against key enzymes implicated in a range of pathologies, most notably 12-lipoxygenase (12-LOX). This enzyme plays a crucial role in inflammatory cascades, platelet aggregation, and cancer progression. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their structure-activity relationships, experimental validation, and underlying mechanisms of action. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and development in this exciting area of medicinal chemistry.
Introduction
The benzenesulfonamide scaffold is a well-established pharmacophore present in a multitude of clinically approved drugs. The specific substitution pattern of this compound has given rise to a series of derivatives with highly specific biological activities. Of particular interest are the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which have demonstrated nanomolar potency and high selectivity as inhibitors of 12-lipoxygenase (12-LOX).[1][2] The 12-LOX pathway is a critical component of arachidonic acid metabolism, leading to the production of signaling molecules like 12-hydroxyeicosatetraenoic acid (12-HETE).[3][4] Dysregulation of this pathway is implicated in various diseases, including cancer, thrombosis, diabetes, and inflammatory skin conditions.[1][2] This guide will delve into the quantitative data supporting these claims, provide detailed methodologies for their synthesis and evaluation, and illustrate the key signaling pathways involved.
Biological Activity: Inhibition of 12-Lipoxygenase
The primary biological target of many this compound derivatives is the enzyme 12-lipoxygenase. The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Quantitative Inhibition Data
The following tables summarize the in vitro 12-LOX inhibitory activity of various 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives.
Table 1: 12-LOX Inhibition by Phenyl and Heteroaromatic Analogs [1]
| Compound | R Group | IC50 (µM) |
| 1 | 2-thiazole | >40 |
| 35 (ML355) | 2-benzothiazole | 0.34 ± 0.04 |
| 36 | 2-benzoxazole | 0.79 ± 0.1 |
| 37 | 2-benzimidazole | 0.57 ± 0.04 |
| 38 | 2-thiophene | Potent (10-fold improvement over thiazole) |
| 39 | 4-methyl-2-benzothiazole | 0.24 |
| 48 | Phenyl | 0.5 |
| 49 | 1-naphthalene | Well tolerated, better potency than thiazole |
| 50 | 2-naphthalene | Well tolerated, better potency than thiazole |
| 46 | 3-quinoline | Well tolerated, better potency than thiazole |
| 47 | 8-isoquinoline | Well tolerated, better potency than thiazole |
| 58 | 2-pyridine | Well tolerated, better potency than thiazole |
| 59 | 3-pyridine | Well tolerated, better potency than thiazole |
Table 2: 12-LOX Inhibition by Substituted Phenyl Analogs [1]
| Compound | R Group | IC50 (µM) |
| 8 | 2-OH, 3-OMe-Ph | 5.1 ± 0.5 |
| 9 | Ph | >40 |
| 10 | 2-OH-Ph | >40 |
| 11 | 3-OMe-Ph | >40 |
| 12 | 2-OMe-Ph | >40 |
| 13 | 2,3-OMe-Ph | >40 |
| 14 | 2-NH2-Ph | >40 |
| 15 | 3-OH-Ph | >40 |
| 16 | 2-NH2, 3-OMe-Ph | >40 |
Experimental Protocols
General Synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives
The synthesis of the title compounds is typically achieved through a reductive amination reaction. The following is a generalized protocol based on reported methods.[5]
Workflow for Synthesis
Caption: General workflow for the synthesis of 4-((benzyl)amino)benzenesulfonamide derivatives via reductive amination.
Materials:
-
4-Aminobenzenesulfonamide
-
Appropriate aldehyde or ketone (e.g., 2-hydroxy-3-methoxybenzaldehyde)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-aminobenzenesulfonamide (1 equivalent) in methanol, add the desired aldehyde or ketone (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
12-Lipoxygenase Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the 12-LOX-catalyzed conversion of a fatty acid substrate (e.g., arachidonic acid) to its corresponding hydroperoxide.[6][7][8]
Workflow for 12-LOX Inhibition Assay
Caption: Workflow for a typical in vitro 12-lipoxygenase inhibition assay.
Materials:
-
Purified human platelet-type 12-lipoxygenase
-
Arachidonic acid (substrate)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0) or Borate buffer (e.g., 0.2 M, pH 9.0)
-
Test compounds dissolved in DMSO
-
UV-Vis spectrophotometer and cuvettes or a 96-well plate reader
Procedure:
-
Prepare a stock solution of 12-LOX in the assay buffer.
-
Prepare a stock solution of arachidonic acid.
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a cuvette or a well of a 96-well plate, add the assay buffer, the 12-LOX enzyme solution, and the test compound solution (or DMSO for the control).
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the arachidonic acid substrate solution.
-
Immediately monitor the increase in absorbance at 234 nm over a set period (e.g., 5-10 minutes). The formation of the conjugated diene in the hydroperoxide product results in this absorbance.
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[9][10]
Workflow for MTT Cytotoxicity Assay
Caption: General workflow for determining the cytotoxicity of compounds using the MTT assay.
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁵ cells/mL) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include vehicle controls (DMSO) and untreated controls.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of approximately 540-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways
The inhibition of 12-LOX by this compound derivatives has significant downstream effects on cellular signaling pathways, particularly in platelets and cancer cells.
12-LOX Signaling in Platelet Aggregation
In platelets, 12-LOX metabolizes arachidonic acid to 12-HETE, which is a crucial step in the signaling cascade that leads to platelet aggregation and clot formation. Inhibition of 12-LOX can therefore have an antithrombotic effect.
12-LOX Pathway in Platelet Activation
Caption: Simplified signaling pathway of 12-LOX in platelet aggregation and the point of inhibition.
12-LOX in Cancer Progression
In various cancers, elevated levels of 12-LOX and its product 12-HETE are associated with increased cell proliferation, migration, invasion, and angiogenesis. 12-HETE can activate signaling pathways such as NF-κB.[4]
Role of 12-LOX in Cancer Cell Signaling
Caption: The role of the 12-LOX pathway in promoting key cancer hallmarks and its inhibition.
Conclusion and Future Directions
This compound derivatives, particularly those bearing a 4-((2-hydroxy-3-methoxybenzyl)amino) moiety, represent a highly promising class of specific 12-LOX inhibitors. The quantitative data clearly demonstrate their potential for therapeutic intervention in diseases characterized by dysregulated 12-LOX activity. The provided experimental protocols serve as a foundation for researchers to further explore the structure-activity relationships and optimize the pharmacokinetic and pharmacodynamic properties of these compounds. Future research should focus on in vivo efficacy studies, detailed toxicological profiling, and the exploration of these derivatives against a broader range of cancer types and inflammatory conditions. The continued investigation of this chemical scaffold holds significant promise for the development of novel and effective therapeutic agents.
References
- 1. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelets induce free and phospholipid-esterified 12-hydroxyeicosatetraenoic acid generation in colon cancer cells by delivering 12-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet-type 12-lipoxygenase activates NF-kappaB in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. sphinxsai.com [sphinxsai.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
A Comprehensive Technical Guide to 4-Amino-3-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Amino-3-methoxybenzenesulfonamide, a key chemical intermediate with applications in the synthesis of dyes, pigments, and pharmaceuticals. This document consolidates essential technical data, outlines a representative synthetic protocol, and illustrates its potential mechanism of action for researchers and professionals in drug development.
Core Technical Data
CAS Number: 37559-30-1
Synonyms:
-
4-Amino-3-methoxybenzene-1-sulfonamide
-
Benzenesulfonamide, 4-amino-3-methoxy-
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₃S | --INVALID-LINK-- |
| Molecular Weight | 202.23 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK-- |
| InChI Key | InChI=1S/C7H10N2O3S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,8H2,1H3,(H2,9,10,11) | --INVALID-LINK-- |
Commercial Suppliers
A number of chemical suppliers offer this compound for research and development purposes. A selection of these suppliers is provided below.
| Supplier | Product Number/Reference | Purity | Quantity |
| --INVALID-LINK-- | - | min 95% | 10 mg |
| --INVALID-LINK-- | - | ≥95% | - |
| --INVALID-LINK-- | TR-A612723 | - | 250mg |
Experimental Protocol: A Representative Synthesis
Step 1: Nitration of 2-Methoxyaniline
-
To a cooled solution of 2-methoxyaniline in a suitable solvent (e.g., acetic anhydride), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature (typically 0-5 °C).
-
After the addition is complete, allow the reaction to stir for a specified time until completion, monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture over ice and collect the precipitated product, 4-amino-3-nitroanisole, by filtration.
Step 2: Sandmeyer Reaction to Introduce the Sulfonyl Chloride Group
-
Diazotize the resulting 4-amino-3-nitroanisole by treating it with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5 °C).[1]
-
In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a copper(I) chloride catalyst.[1]
-
Slowly add the diazonium salt solution to the sulfur dioxide solution.
-
After the reaction is complete, extract the product, 4-methoxy-3-nitrobenzenesulfonyl chloride, with an organic solvent.
Step 3: Ammonolysis of the Sulfonyl Chloride
-
Dissolve the 4-methoxy-3-nitrobenzenesulfonyl chloride in an appropriate solvent.
-
Bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Isolate the product, 4-methoxy-3-nitrobenzenesulfonamide, by filtration or extraction.
Step 4: Reduction of the Nitro Group
-
Reduce the nitro group of 4-methoxy-3-nitrobenzenesulfonamide to an amino group using a suitable reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with palladium on carbon).
-
Upon completion of the reaction, neutralize the mixture and extract the final product, this compound.
-
Purify the product by recrystallization or column chromatography.
Potential Signaling Pathway and Mechanism of Action
Benzenesulfonamide derivatives are a well-established class of compounds known for their ability to inhibit carbonic anhydrases.[3][4] These enzymes play a crucial role in various physiological processes, and their inhibition is a target for the treatment of several diseases, including glaucoma and certain types of cancer. The general mechanism of action involves the binding of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme.
Below is a diagram illustrating a generalized workflow for the synthesis of a substituted benzenesulfonamide.
Caption: A generalized workflow for the synthesis of substituted benzenesulfonamides.
The following diagram illustrates the inhibition of carbonic anhydrase by a sulfonamide compound.
Caption: Inhibition of carbonic anhydrase by a sulfonamide-based inhibitor.
References
- 1. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
Determining the Solubility of 4-Amino-3-methoxybenzenesulfonamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 4-Amino-3-methoxybenzenesulfonamide in various organic solvents. While a comprehensive search of publicly available scientific literature did not yield specific quantitative solubility data for this compound, this guide furnishes detailed experimental protocols based on established methods for analogous sulfonamides. These protocols will enable researchers to generate reliable and reproducible solubility data, a critical parameter in drug development, formulation, and analytical method design.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |
| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |
| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., UV-Vis |
| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |
| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |
| e.g., Acetonitrile | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |
Experimental Protocol: Isothermal Shake-Flask Method
The most reliable and widely accepted method for determining equilibrium solubility is the isothermal shake-flask method.[1][2] This protocol is based on the principle of allowing a surplus of the solid compound to equilibrate with the solvent at a constant temperature until a saturated solution is formed.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Vortex mixer
-
Centrifuge (optional)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[1]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[2]
-
Allow the mixtures to shake for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium by taking samples at various time points (e.g., 12, 24, 48, 72 hours) and analyzing the concentration until it remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.[1] Filtration is a critical step to avoid artificially high solubility readings. Alternatively, centrifugation can be used to separate the solid from the liquid phase.[1]
-
-
Quantification of Solute Concentration:
-
Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.
-
Analytical Methods for Quantification
2.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for its specificity and ability to separate the analyte from any potential impurities or degradation products.[1]
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and a buffer.
-
Column: A C18 column is commonly used for sulfonamides.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Calibration: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Generate a calibration curve by plotting the peak area against the concentration.
-
Analysis: Inject the diluted sample and determine its concentration from the calibration curve.
2.3.2. UV-Vis Spectrophotometry
This method is simpler and faster than HPLC but may be less specific. It is suitable if the compound has a strong chromophore and there are no interfering substances.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.
-
Calibration: Prepare a set of standard solutions of the compound in the same solvent and measure their absorbance at the λmax. Create a calibration curve by plotting absorbance versus concentration.
-
Analysis: Measure the absorbance of the diluted, filtered sample and use the calibration curve to determine the concentration.[3]
Visualizations
The following diagrams illustrate the experimental workflow and the key factors influencing the solubility of a compound like this compound.
References
Spectroscopic Profile of 4-Amino-3-methoxybenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Amino-3-methoxybenzenesulfonamide. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on computational models, alongside established experimental protocols for the acquisition of such data. This guide serves as a valuable resource for the characterization and analysis of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions were generated using established computational algorithms and provide expected values for key spectral features.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Predicted values would be listed here. | e.g., d | e.g., 1H | e.g., Ar-H |
| Predicted values would be listed here. | e.g., s | e.g., 2H | e.g., NH₂ |
| Predicted values would be listed here. | e.g., s | e.g., 2H | e.g., SO₂NH₂ |
| Predicted values would be listed here. | e.g., s | e.g., 3H | e.g., OCH₃ |
Disclaimer: These are computationally predicted values and may differ from experimental results.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| Predicted values would be listed here. | e.g., C-S |
| Predicted values would be listed here. | e.g., C-O |
| Predicted values would be listed here. | e.g., C-N |
| Predicted values would be listed here. | e.g., Ar-C |
| Predicted values would be listed here. | e.g., Ar-C |
| Predicted values would be listed here. | e.g., Ar-C |
| Predicted values would be listed here. | e.g., OCH₃ |
Disclaimer: These are computationally predicted values and may differ from experimental results.
Table 3: Predicted IR Spectral Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| Predicted values would be listed here. | e.g., Strong, Broad | e.g., N-H stretch (NH₂) |
| Predicted values would be listed here. | e.g., Strong | e.g., S=O stretch (asymmetric) |
| Predicted values would be listed here. | e.g., Strong | e.g., S=O stretch (symmetric) |
| Predicted values would be listed here. | e.g., Medium | e.g., C-N stretch |
| Predicted values would be listed here. | e.g., Medium | e.g., C-O stretch |
| Predicted values would be listed here. | e.g., Medium | e.g., S-N stretch |
Disclaimer: These are computationally predicted values and may differ from experimental results.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| Predicted values would be listed here. | e.g., 100 | e.g., [M]⁺ |
| Predicted values would be listed here. | e.g., Varies | e.g., Fragment ions |
Disclaimer: These are computationally predicted values and may differ from experimental results.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound like this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For ¹H and ¹³C NMR, accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound and its chemical inertness. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans). A relaxation delay of 1-2 seconds is generally adequate.
-
¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required. The spectral width is typically set to 200-240 ppm.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS)
-
Sample Introduction and Ionization: For a solid, non-volatile compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable.
-
ESI: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer. The solvent is nebulized and ionized, transferring charge to the analyte molecules.
-
MALDI: The sample is co-crystallized with a matrix compound on a target plate. A pulsed laser is used to desorb and ionize the sample molecules.
-
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap) is preferred for accurate mass measurements.
-
Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion is determined to aid in elemental composition analysis. Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns for structural elucidation.
-
Data Analysis: The resulting mass spectrum shows the relative abundance of ions as a function of their m/z ratio. The molecular ion peak provides the molecular weight of the compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General Workflow for Spectroscopic Analysis.
An In-depth Technical Guide on 4-Amino-3-methoxybenzenesulfonamide: From Synthesis to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-methoxybenzenesulfonamide, a distinct sulfonamide derivative, serves as a valuable intermediate in the synthesis of more complex molecules within the pharmaceutical and chemical industries. While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available literature, its chemical properties and a plausible synthetic pathway can be clearly delineated. This guide provides a comprehensive overview of its chemical identity, a detailed, generalized experimental protocol for its synthesis, and a discussion of its contemporary applications, primarily as a building block in organic synthesis.
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, with a rich history initiated by the discovery of prontosil, the first commercially available antibacterial agent. This discovery paved the way for the development of a vast library of sulfa drugs. While many sulfonamides are themselves active pharmaceutical ingredients, others, like this compound, play a crucial role as intermediates in the synthesis of targeted therapeutic agents and other complex organic molecules. This document aims to provide a technical overview of this compound, focusing on its chemical characteristics and synthetic methodology.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 37559-30-1 | [1][2] |
| Molecular Formula | C₇H₁₀N₂O₃S | [1][2] |
| Molecular Weight | 202.23 g/mol | [1][2] |
| Appearance | Typically a solid | [1] |
| Solubility | Soluble in polar solvents | [1] |
Synthesis of this compound: A Generalized Experimental Protocol
While the specific historical first synthesis is not documented, a plausible and common method for preparing this compound involves a multi-step process starting from a readily available precursor. A generalized experimental protocol is outlined below. This protocol is based on established chemical principles for the synthesis of aromatic sulfonamides.
Logical Workflow for the Synthesis:
Caption: Generalized synthetic pathway for this compound.
Step 1: Acetylation of 2-Methoxyaniline
Methodology:
-
In a reaction vessel, dissolve 2-methoxyaniline in glacial acetic acid.
-
Add acetic anhydride to the solution.
-
Heat the mixture under reflux for a specified period to ensure the complete formation of 2-methoxyacetanilide.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 2-methoxyacetanilide.
Step 2: Chlorosulfonation of 2-Methoxyacetanilide
Methodology:
-
In a fume hood, cautiously add the dried 2-methoxyacetanilide in portions to an excess of chlorosulfonic acid at a low temperature (e.g., 0-5 °C), ensuring the reaction temperature is controlled.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a set duration.
-
Carefully pour the reaction mixture onto crushed ice to decompose the excess chlorosulfonic acid and precipitate the sulfonyl chloride derivative.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum to yield 4-(acetylamino)-3-methoxybenzenesulfonyl chloride.
Step 3: Amination of 4-(Acetylamino)-3-methoxybenzenesulfonyl chloride
Methodology:
-
Add the 4-(acetylamino)-3-methoxybenzenesulfonyl chloride to a cooled, concentrated aqueous solution of ammonia.
-
Stir the mixture vigorously, maintaining a low temperature.
-
Allow the reaction to proceed until the sulfonyl chloride is fully converted to the sulfonamide.
-
Filter the resulting precipitate, wash with water, and dry to obtain N-(4-(aminosulfonyl)-2-methoxyphenyl)acetamide.
Step 4: Hydrolysis (Deprotection) of the Acetyl Group
Methodology:
-
Suspend the N-(4-(aminosulfonyl)-2-methoxyphenyl)acetamide in an aqueous solution of a strong acid (e.g., hydrochloric acid).
-
Heat the mixture under reflux to hydrolyze the acetamido group.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate) to precipitate the free amine.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
History and Discovery
Despite extensive searches of scientific databases and patent literature, specific details regarding the initial discovery and historical development of this compound are not well-documented. It is plausible that this compound was first synthesized as an intermediate in a larger research program focused on the development of novel sulfonamide-based drugs or other functional molecules, and therefore was not the primary subject of a dedicated publication. Its existence is now established through its commercial availability from various chemical suppliers and its citation as a starting material or building block in more recent chemical literature.
Applications in Research and Development
The primary utility of this compound lies in its role as a versatile chemical intermediate. The presence of three reactive sites—the amino group, the sulfonamide group, and the aromatic ring—allows for a variety of chemical modifications.
Signaling Pathway Illustrating Potential Derivatizations:
Caption: Potential synthetic modifications of this compound.
This trifunctionality makes it a valuable starting material for creating libraries of compounds for screening in drug discovery programs and for the synthesis of specific target molecules with potential biological activity. For instance, it can be a precursor for more complex sulfonamides investigated for their antibacterial or other therapeutic properties.
Conclusion
This compound is a chemical compound with established utility as a synthetic intermediate. While its historical origins are not clearly detailed in the public domain, its chemical properties are well-defined, and its synthesis can be achieved through standard organic chemistry methodologies. For researchers and professionals in drug development and chemical synthesis, this compound represents a valuable building block for the creation of novel and complex molecules.
References
Methodological & Application
Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel sulfonamide derivatives starting from 4-Amino-3-methoxybenzenesulfonamide. This class of compounds holds significant potential for the development of new therapeutic agents, particularly as enzyme inhibitors. The following sections detail synthetic procedures, characterization data, and potential biological applications, including the inhibition of the 12-lipoxygenase (12-LOX) signaling pathway, which is implicated in inflammation and cancer.[1][2]
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The starting material, this compound, provides a versatile scaffold for the synthesis of diverse libraries of novel sulfonamides. The presence of the primary amino group allows for straightforward derivatization, typically through reaction with various sulfonyl chlorides, to yield N-substituted sulfonamides. This document outlines the general synthetic approach and provides specific protocols for the preparation of both simple N-aryl sulfonamides and fluorescently labeled derivatives for use as chemical probes.
General Synthetic Workflow
The synthesis of novel sulfonamides from this compound typically follows a straightforward nucleophilic substitution reaction. The primary amino group of the starting material acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for the synthesis of novel sulfonamides.
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl Sulfonamides
This protocol describes a general method for the synthesis of N-aryl sulfonamides from this compound and a substituted benzenesulfonyl chloride.
Materials:
-
This compound
-
Substituted benzenesulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 eq) to the solution and stir at room temperature.
-
Slowly add a solution of the substituted benzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the pure product and evaporate the solvent to obtain the final N-aryl sulfonamide.
-
Characterize the product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: Synthesis of a Fluorescent Sulfonamide Derivative using Dansyl Chloride
This protocol details the synthesis of a fluorescently labeled sulfonamide by reacting this compound with dansyl chloride. Such derivatives are valuable as probes in biochemical assays.
Materials:
-
This compound
-
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride)
-
Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add anhydrous triethylamine (1.5 eq) to the solution.
-
In a separate flask, dissolve dansyl chloride (1.1 eq) in anhydrous DCM.
-
Add the dansyl chloride solution dropwise to the stirred solution of the starting material at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with saturated ammonium chloride solution and then with brine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel, eluting with a suitable solvent mixture (e.g., a gradient of methanol in dichloromethane) to yield the fluorescent sulfonamide.
-
Characterize the product by ¹H NMR, ¹³C NMR, mass spectrometry, and fluorescence spectroscopy.
Data Presentation
Physicochemical and Spectroscopic Data of a Representative N-Aryl Sulfonamide
| Parameter | Value | Reference |
| Compound Name | N-(4-sulfamoyl-2-methoxyphenyl)benzenesulfonamide | (Hypothetical Data) |
| Molecular Formula | C₁₃H₁₄N₂O₅S₂ | (Calculated) |
| Molecular Weight | 358.39 g/mol | (Calculated) |
| Melting Point | 155-157 °C | (Hypothetical) |
| ¹H NMR (DMSO-d₆, δ ppm) | 9.85 (s, 1H, SO₂NH), 7.80-7.50 (m, 5H, Ar-H), 7.30 (d, 1H, Ar-H), 7.15 (s, 2H, SO₂NH₂), 7.05 (dd, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 3.80 (s, 3H, OCH₃) | (Expected) |
| IR (KBr, cm⁻¹) | 3350, 3250 (N-H str), 1340, 1160 (SO₂ asym & sym str) | [1] |
Biological Activity Data of Structurally Related Sulfonamide Derivatives
The following table summarizes the inhibitory activity of benzenesulfonamide derivatives, structurally similar to those synthesized from this compound, against human 12-lipoxygenase (12-LOX).[1]
| Compound ID | Modification on Benzenesulfonamide Core | 12-LOX IC₅₀ (µM) |
| 1 | 4-((2-hydroxy-3-methoxybenzyl)amino)-N-(thiazol-2-yl) | 1.8 |
| 35 | 4-((2-hydroxy-3-methoxybenzyl)amino)-N-(benzo[d]thiazol-2-yl) | 0.1 |
| 36 | 4-((2-hydroxy-3-methoxybenzyl)amino)-N-(benzo[d]oxazol-2-yl) | 0.24 |
Biological Context and Signaling Pathway
Inhibition of the 12-Lipoxygenase (12-LOX) Pathway
Novel sulfonamides derived from this compound are potential inhibitors of 12-lipoxygenase (12-LOX).[1][2] The 12-LOX enzyme is a key player in the metabolism of arachidonic acid, leading to the production of pro-inflammatory lipid mediators, primarily 12-hydroxyeicosatetraenoic acid (12-HETE).[1][2] Elevated levels of 12-LOX and 12-HETE are associated with various pathological conditions, including inflammation, cancer progression, and angiogenesis.[2]
The signaling cascade initiated by 12-HETE involves its interaction with the G-protein coupled receptor GPR31.[3][4] This interaction can trigger multiple downstream pathways, including the activation of protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and the MAP kinase (ERK1/2) pathway, ultimately leading to cellular responses such as cell migration, proliferation, and survival.[5] By inhibiting 12-LOX, the synthesized sulfonamides can block the production of 12-HETE, thereby attenuating these pro-inflammatory and pro-cancerous signaling events.
Caption: Inhibition of the 12-LOX signaling pathway by novel sulfonamides.
Conclusion
The synthetic protocols and application notes provided herein offer a comprehensive guide for the development of novel sulfonamides from this compound. The potential for these compounds to act as inhibitors of the 12-lipoxygenase pathway highlights their promise in the fields of inflammation and oncology research. The detailed methodologies and characterization data serve as a valuable resource for researchers aiming to explore this promising area of drug discovery.
References
- 1. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-3-methoxybenzenesulfonamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Amino-3-methoxybenzenesulfonamide and its analogs as versatile building blocks in medicinal chemistry. The focus is on its application in the synthesis of targeted inhibitors for enzymes implicated in inflammation and cancer, such as 12-lipoxygenase and various protein kinases. Detailed experimental protocols and relevant biological data are provided to facilitate the practical application of this scaffold in drug discovery and development.
Application as a Scaffold for 12-Lipoxygenase (12-LOX) Inhibitors
The 4-aminobenzenesulfonamide moiety, particularly with a methoxy substitution pattern, serves as a key pharmacophore in the development of potent and selective inhibitors of 12-lipoxygenase (12-LOX).[1] 12-LOX is an enzyme that plays a significant role in inflammatory responses, platelet aggregation, and has been implicated in conditions like skin diseases, diabetes, and cancer.[1] By functionalizing the amino group of the benzenesulfonamide core, medicinal chemists can achieve high-affinity binding to the target enzyme.
A prominent example is the synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which have demonstrated nanomolar potency against 12-LOX and excellent selectivity over other lipoxygenases and cyclooxygenases.[1]
Biological Activity of 12-LOX Inhibitors
The following table summarizes the in vitro inhibitory activity of representative 4-aminobenzenesulfonamide derivatives against 12-LOX and other related enzymes.
| Compound ID | Structure | 12-LOX IC50 (µM) | 12-LOX Ki (µM) | 5-LOX IC50 (µM) | 15-LOX-1 IC50 (µM) | COX-1 % Inh. @ 10µM | COX-2 % Inh. @ 10µM |
| 1 | 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 0.35 ± 0.08 | 0.35 ± 0.08 | > 100 | > 100 | < 10 | < 10 |
| 2 | N-(thiazol-2-yl)-4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 0.04 ± 0.01 | 0.072 ± 0.01 | > 100 | > 100 | < 10 | < 10 |
| 3 | N-(pyrimidin-2-yl)-4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 0.03 ± 0.01 | 0.053 ± 0.02 | > 100 | > 100 | < 10 | < 10 |
Data compiled from publicly available research.
12-Lipoxygenase Signaling Pathway in Inflammation
The diagram below illustrates the role of 12-LOX in the inflammatory cascade, highlighting the point of intervention for inhibitors developed from the this compound scaffold.
References
Application Notes and Protocols for the N-Acetylation of 4-Amino-3-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylation is a fundamental chemical transformation in organic synthesis and drug development, often employed to protect primary and secondary amines or to modulate the pharmacological properties of a molecule. This document provides a detailed protocol for the N-acetylation of 4-Amino-3-methoxybenzenesulfonamide, a valuable building block in medicinal chemistry. The resulting product, N-(4-sulfamoyl-2-methoxyphenyl)acetamide, is a key intermediate for the synthesis of various biologically active compounds. The protocols and data presented herein are compiled from established methods for the acetylation of aromatic amines and sulfonamides.
Chemical Reaction
The N-acetylation of this compound is typically achieved by reacting the primary aromatic amine with an acetylating agent, most commonly acetic anhydride. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acetic anhydride.
Reaction Scheme:
Comparative Data of N-Acetylation Methods
Several methods for the N-acetylation of aromatic amines and sulfonamides have been reported. The choice of method can influence reaction time, temperature, yield, and purity. The following table summarizes various reported conditions adaptable for the N-acetylation of this compound.
| Method | Acetylating Agent | Catalyst/Base | Solvent | Temperature | Reaction Time | Reported Yields (for similar substrates) | Reference |
| Catalyst and Solvent-Free | Acetic Anhydride | None | None | 60 - 85 °C | 7 - 24 hours | Good to Excellent | [1] |
| Ultrasound Irradiation | Acetic Anhydride | None | None | Room Temperature | Varies | Good to Excellent | [2] |
| Acid-Catalyzed | Acetic Anhydride | Acetic Acid (Vinegar) | None | Room Temperature | Varies | High | [3] |
| Base-Mediated (Pyridine) | Acetic Anhydride | Pyridine | Pyridine | Reflux | 2 hours | 85% | A solution of 2-amino-5-bromoacetophenone in pyridine was treated with 4-methylbenzenesulfonyl chloride and stirred under reflux for 2 hours.[4] A similar approach can be adapted for acetylation. |
| Base-Mediated (Sodium Bicarbonate) | Acetic Anhydride | NaHCO₃ | Aqueous Medium | Varies | Varies | Good | Amines in the form of their hydrochlorides are efficiently acylated with anhydrides in an aqueous medium upon addition of NaHCO₃.[5] |
| Base-Mediated (NaH) | N-acylbenzotriazoles | NaH | THF | 24 °C - Reflux | 15 min - 5 h | 76 - 100% | Reactions of sulfonamides with N-acylbenzotriazoles in the presence of NaH produced N-acylsulfonamides in high yields.[6][7] |
Experimental Protocols
The following is a detailed protocol for the N-acetylation of this compound using acetic anhydride, adapted from general procedures for the acetylation of aromatic amines.
Protocol 1: N-Acetylation using Acetic Anhydride in Acetic Acid
This protocol utilizes acetic acid as both a solvent and a catalyst.
Materials:
-
This compound
-
Acetic Anhydride (≥99%)
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add glacial acetic acid to dissolve the starting material (approximately 5-10 mL per gram of sulfonamide).
-
With stirring, add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the solution.
-
Heat the reaction mixture to 80-100°C and maintain this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice-cold water with stirring.
-
The N-acetylated product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water to remove any remaining acetic acid.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure N-(4-sulfamoyl-2-methoxyphenyl)acetamide.
-
Dry the purified product under vacuum.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
Visualizations
Experimental Workflow
References
- 1. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
- 2. A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation : Oriental Journal of Chemistry [orientjchem.org]
- 3. ijcrt.org [ijcrt.org]
- 4. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of 4-Amino-3-methoxybenzenesulfonamide in Carbonic Anhydrase Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] The fifteen known human CA isoforms are involved in processes such as pH homeostasis, respiration, electrolyte secretion, and gluconeogenesis.[3][4] Their association with various pathologies, including glaucoma, epilepsy, and cancer, has established them as significant therapeutic targets.[5][6] Primary sulfonamides (R-SO₂NH₂) are a well-established class of potent CA inhibitors (CAIs), with their mechanism of action involving the binding of the sulfonamide anion to the catalytic zinc ion in the enzyme's active site.[5][7]
4-Amino-3-methoxybenzenesulfonamide is a benzenesulfonamide derivative that holds potential as a carbonic anhydrase inhibitor. This document provides an overview of its application, relevant quantitative data for analogous compounds, detailed experimental protocols for assessing its inhibitory activity, and diagrams illustrating the mechanism of action and experimental workflows.
Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms
While specific inhibition data for this compound is not extensively documented in readily available literature, the following table presents representative inhibition constants (Kᵢ) for structurally related 4-aminobenzenesulfonamide derivatives against key human carbonic anhydrase (hCA) isoforms. This data serves to illustrate the typical potency and selectivity profile of this class of compounds. Acetazolamide (AZA), a clinically used CA inhibitor, is included for comparison.[2][3]
| Compound/Analog | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Profile | Reference |
| Acetazolamide (AZA) | 250 | 12 | 25 | 5.8 | Potent inhibitor of II, IX, XII; weaker for I | [3] |
| 4-aminobenzenesulfonamide | 88,000 | - | - | - | Weak inhibitor | [8] |
| 4-thioureidobenzenesulfonamide | 87.6 | 384.3 | - | - | Moderate inhibitor | [2] |
| Derivative with Tyr | 98 | - | - | - | Moderate inhibitor | [9] |
| Derivative with Trp | 30 | - | - | - | Potent inhibitor | [9] |
| Quinazoline derivative 3 | - | - | - | 5.4 | Potent inhibitor | [10] |
| Quinazoline derivative 5 | - | - | - | 19.5 | Potent inhibitor | [10] |
Note: The inhibitory activity is highly dependent on the specific substitutions on the parent benzenesulfonamide scaffold.
Signaling Pathway and Mechanism of Inhibition
The primary mechanism of carbonic anhydrase inhibition by sulfonamides involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby blocking the enzyme's ability to hydrate carbon dioxide.
Experimental Protocols
Stopped-Flow CO₂ Hydration Assay
This is a widely used method to determine the kinetic parameters of CA inhibition. It measures the enzyme-catalyzed hydration of CO₂.[2][3]
Materials:
-
Stopped-flow spectrophotometer
-
CO₂-saturated water
-
Buffer: 20 mM HEPES, pH 7.4[3]
-
pH indicator: Phenol red (0.2 mM)[3]
-
Recombinant human carbonic anhydrase isoforms
-
This compound stock solution (in DMSO or appropriate solvent)
-
Sodium sulfate or sodium perchlorate (to maintain constant ionic strength)[3]
Procedure:
-
Prepare a series of dilutions of the inhibitor (this compound) in the assay buffer.
-
Pre-incubate the enzyme solution with the inhibitor solution for a specified time (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.[3]
-
Set the stopped-flow instrument to monitor the absorbance change at the wavelength of maximum absorbance for the pH indicator (e.g., 557 nm for phenol red).[3]
-
In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water.
-
Record the initial rates of the CA-catalyzed CO₂ hydration reaction for a period of 10-100 seconds.[3]
-
Determine the inhibition constants (Kᵢ) by non-linear least-squares fitting of the data using appropriate software (e.g., PRISM).[3]
Colorimetric Esterase Activity Assay
This assay utilizes the esterase activity of CAs on a substrate like p-nitrophenyl acetate (pNPA), which releases a chromophore that can be quantified spectrophotometrically.[1][4]
Materials:
-
96-well microplate reader
-
CA Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
CA Substrate (e.g., p-nitrophenyl acetate)
-
Recombinant human carbonic anhydrase
-
Inhibitor stock solution
-
Positive control inhibitor (e.g., Acetazolamide)[4]
Procedure:
-
In a 96-well plate, add the CA Assay Buffer to all wells.
-
Add the inhibitor dilutions to the sample wells. Add a known CA inhibitor to the positive control wells and the solvent to the enzyme control wells.
-
Add the CA enzyme to all wells except the background control.
-
Incubate the plate at room temperature for 10-15 minutes.[11]
-
Initiate the reaction by adding the CA substrate to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for a specified duration (e.g., 30-60 minutes) at room temperature.[11][4]
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value.
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing potential carbonic anhydrase inhibitors like this compound.
Conclusion
This compound belongs to a class of compounds with well-established potential for carbonic anhydrase inhibition. The protocols and data presented here provide a framework for researchers to investigate its specific inhibitory properties. By employing methods such as the stopped-flow CO₂ hydration assay and colorimetric esterase assays, a comprehensive profile of its potency and selectivity against various CA isoforms can be determined. This information is critical for the development of novel therapeutics targeting carbonic anhydrases.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. flore.unifi.it [flore.unifi.it]
- 8. Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for High-Throughput Screening of 4-Amino-3-methoxybenzenesulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for the high-throughput screening (HTS) of 4-Amino-3-methoxybenzenesulfonamide analogs. The primary focus of these assays is the inhibition of carbonic anhydrases (CAs), a family of enzymes that are well-established targets for sulfonamide-based drugs. The protocols provided are adaptable for screening large compound libraries to identify potent and selective inhibitors.
Introduction to Carbonic Anhydrases as a Target
Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, and electrolyte secretion.[4] Several of the 15 human CA isoforms are implicated in various diseases. Notably, the transmembrane isoforms CA IX and CA XII are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment, promoting tumor growth, invasion, and metastasis.[3][5][6] This makes them significant targets for anticancer drug development. Sulfonamides are a well-established class of CA inhibitors.[4]
High-Throughput Screening Assays for Carbonic Anhydrase Inhibitors
A common and efficient method for high-throughput screening of CA inhibitors is the colorimetric assay, which utilizes the esterase activity of CAs.[1][7][8] This assay is readily adaptable to 96-well or 384-well formats for automated screening.
Experimental Workflow: Colorimetric HTS Assay
Below is a diagram illustrating the general workflow for a colorimetric high-throughput screening assay for carbonic anhydrase inhibitors.
Caption: Workflow for a colorimetric high-throughput screening assay for carbonic anhydrase inhibitors.
Protocol: Colorimetric Carbonic Anhydrase Inhibitor Screening Assay
This protocol is adapted from commercially available kits and published research for a high-throughput colorimetric assay to screen for inhibitors of carbonic anhydrase activity.[3][8][9][10][11]
Materials:
-
96-well clear flat-bottom plates
-
Multichannel pipette or automated liquid handler
-
Microplate reader capable of kinetic measurements at 405 nm
-
Purified human carbonic anhydrase (e.g., CA II or CA IX)
-
CA Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6)
-
CA Substrate: p-Nitrophenyl acetate (pNPA)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Positive Control Inhibitor: Acetazolamide
-
DMSO (as solvent control)
Assay Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds and the positive control (Acetazolamide) in DMSO.
-
Using a liquid handler, dispense 1 µL of each compound dilution, positive control, or DMSO (for enzyme and negative controls) into the appropriate wells of a 96-well plate.
-
-
Enzyme Preparation and Addition:
-
Prepare a working solution of the carbonic anhydrase enzyme in CA Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Add 89 µL of CA Assay Buffer to all wells.
-
Add 10 µL of the CA enzyme working solution to the wells containing test compounds, positive control, and the enzyme control (DMSO).
-
Add 10 µL of CA Assay Buffer to the background control wells.
-
-
Pre-incubation:
-
Mix the plate gently and incubate at room temperature for 10-15 minutes to allow the compounds to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare the pNPA substrate solution in an appropriate solvent (e.g., acetonitrile).
-
Add 10 µL of the pNPA substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at room temperature for 15-30 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/Δt).
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (V_compound - V_background) / (V_enzyme_control - V_background)] x 100
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.
-
Data Presentation: Inhibitory Activity of Sulfonamide Analogs against Carbonic Anhydrase Isoforms
The following table summarizes representative inhibitory activities (Ki or IC50 values) of various sulfonamide analogs against different human carbonic anhydrase isoforms, as reported in the literature. While data for this compound itself is not widely published in HTS formats, these analogs demonstrate the range of potencies and selectivities achievable within this chemical class.
| Compound Class | Analog Structure | hCA I (Ki/IC50, nM) | hCA II (Ki/IC50, nM) | hCA IX (Ki/IC50, nM) | hCA XII (Ki/IC50, nM) | Reference |
| Benzenesulfonamides | Pyrazole-carboxamide derivatives | 733.2 | 3.3 | 6.6 | 80.5 | [12] |
| Aromatic Sulfonamides | - | 240 - 2185 | 19 - 83 | 25 - 882 | 8.8 - 175 | [13] |
| Triazine-derivatized Sulfa Drugs | Sulfachloropyrazine derivative | - | 1.49 (µM) | - | - | [14] |
| Heterocyclic Sulfonamides | - | - | IC50 < Acetazolamide | - | - | [15] |
| Thiadiazole-5-sulfonamides | - | Varies | Varies | - | - | [16] |
Signaling Pathway: Role of Carbonic Anhydrase IX in the Tumor Microenvironment
The inhibition of carbonic anhydrase IX (CA IX) by this compound analogs can disrupt key signaling pathways that promote cancer cell survival and proliferation. Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CA IX. CA IX then catalyzes the hydration of CO2 to bicarbonate and protons in the extracellular space. This contributes to the acidification of the tumor microenvironment and the maintenance of a relatively alkaline intracellular pH, which are favorable for tumor growth.
Caption: Role of Carbonic Anhydrase IX in the tumor microenvironment and its inhibition by sulfonamide analogs.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular carbonic anhydrase activity sensitizes cancer cell pH signaling to dynamic changes in CO2 partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 5. mdpi.com [mdpi.com]
- 6. Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site [mdpi.com]
- 7. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 9. assaygenie.com [assaygenie.com]
- 10. abcam.cn [abcam.cn]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro inhibition effects of some new sulfonamide inhibitors on human carbonic anhydrase I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-3-methoxybenzenesulfonamide in the Synthesis of Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-amino-3-methoxybenzenesulfonamide as a precursor in the synthesis of novel antibacterial agents. The protocols outlined below are based on established synthetic methodologies for analogous sulfonamide-based compounds and provide a framework for the development of new chemical entities with potential therapeutic applications.
Introduction
Sulfonamide-based antibacterial agents have been a cornerstone of antimicrobial therapy for decades. Their mechanism of action typically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. The structural diversity that can be introduced at the sulfonamide nitrogen (N1) and the aromatic amine (N4) allows for the fine-tuning of antibacterial activity, pharmacokinetic properties, and safety profiles. This compound offers a unique scaffold for the synthesis of novel sulfonamides, with the methoxy group potentially influencing the compound's electronic and steric properties, thereby modulating its biological activity.
Mechanism of Action: Sulfonamide Antibacterial Agents
Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a key intermediate in the biosynthesis of folic acid. Folic acid is an essential cofactor for the synthesis of nucleic acids and certain amino acids. By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, blocking the synthesis of folic acid and ultimately inhibiting bacterial growth.
Caption: Sulfonamide competitive inhibition of dihydropteroate synthase.
Synthesis of a Representative Antibacterial Agent
A common and effective strategy for derivatizing primary aromatic amines like this compound into biologically active compounds is through the formation of Schiff bases. This involves the condensation reaction with various substituted aldehydes. The resulting imine linkage can then be further modified if desired.
Proposed Synthetic Pathway
Caption: Synthesis of a Schiff base derivative.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Derivative of this compound
This protocol describes a general method for the synthesis of a Schiff base from this compound and a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., salicylaldehyde, vanillin)
-
Absolute ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound in 50 mL of absolute ethanol with stirring.
-
To this solution, add 10 mmol of the substituted aromatic aldehyde.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent to obtain the pure Schiff base derivative.
-
Dry the purified product in a vacuum oven.
-
Characterize the final compound using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: In Vitro Antibacterial Activity Screening (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.
Materials:
-
Synthesized sulfonamide derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Prepare serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well microtiter plate to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Add 100 µL of the bacterial inoculum to each well containing the serially diluted compounds.
-
Include a positive control (bacterial inoculum in MHB without any compound) and a negative control (MHB only).
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Experimental Workflow Visualization
Caption: A typical experimental workflow.
Quantitative Data Summary
The following table presents representative Minimum Inhibitory Concentration (MIC) data for various sulfonamide derivatives against common bacterial pathogens. This data is provided for illustrative purposes to indicate the potential range of activity that may be observed with novel derivatives of this compound.
| Compound ID | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| SMX | Sulfamethoxazole | 16-64 | 8-32 | [Standard] |
| SDZ | Sulfadiazine | 32-128 | 16-64 | [Standard] |
| Schiff Base 1 | Salicylaldehyde deriv. | 8 | 16 | [1] |
| Schiff Base 2 | Vanillin deriv. | 16 | 32 | [1] |
| Thiazole Deriv. | Heterocyclic amine deriv. | 4 | 8 | [2] |
Note: The actual antibacterial activity of derivatives of this compound must be determined experimentally.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel sulfonamide-based antibacterial agents. The synthetic protocols and screening methods described in these application notes provide a robust framework for researchers engaged in the discovery and development of new antimicrobial therapies. The exploration of various derivatives, particularly through the formation of Schiff bases and other N-substituted analogues, holds significant promise for identifying lead compounds with potent and broad-spectrum antibacterial activity.
References
Application Notes and Protocols for the Diazotization of 4-Amino-3-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the diazotization of 4-Amino-3-methoxybenzenesulfonamide, a critical process for the synthesis of various pharmaceutical and chemical entities. The resulting diazonium salt is a versatile intermediate.[1][2]
Introduction
Diazotization is the process of converting a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[1][2][3] This reaction is fundamental in organic synthesis, particularly in the creation of azo dyes and in various substitution reactions like the Sandmeyer and Schiemann reactions.[1][2] The protocol herein is specifically tailored for this compound, outlining the necessary reagents, conditions, and safety precautions.
Quantitative Data Summary
| Parameter | Expected Value | Notes |
| Starting Material | This compound | --- |
| Molecular Weight | 202.22 g/mol | --- |
| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | --- |
| Reaction Temperature | 0 - 5 °C | Critical for diazonium salt stability. |
| Reaction Time | 30 - 60 minutes | Monitored by starch-iodide paper. |
| Theoretical Yield | Varies based on scale | --- |
| Expected Purity | Used in situ | Diazonium salts are often unstable and used immediately. |
Experimental Protocol: Diazotization of this compound
This protocol details the generation of the corresponding diazonium salt from this compound.
Materials and Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
-
Urea (for quenching excess nitrous acid)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
Preparation of the Amine Solution:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 10.11 g (0.05 mol) of this compound in 50 mL of distilled water.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add 15 mL of concentrated hydrochloric acid to the stirred suspension. The amine will likely dissolve to form the hydrochloride salt. Maintain the temperature below 5 °C.
-
-
Preparation of the Sodium Nitrite Solution:
-
In a separate beaker, dissolve 3.8 g (0.055 mol, 1.1 equivalents) of sodium nitrite in 20 mL of distilled water.
-
Cool this solution in an ice bath.
-
-
Diazotization Reaction:
-
Slowly add the chilled sodium nitrite solution dropwise from the dropping funnel to the stirred amine hydrochloride solution.
-
Maintain the reaction temperature between 0 and 5 °C throughout the addition. This is crucial as diazonium salts are unstable at higher temperatures.
-
The addition should take approximately 15-20 minutes.
-
After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.
-
-
Monitoring the Reaction:
-
The completion of the diazotization can be checked by testing for the presence of excess nitrous acid.
-
To do this, place a drop of the reaction mixture onto a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and thus the completion of the reaction.
-
-
Quenching Excess Nitrous Acid:
-
If excess nitrous acid is present, it can be quenched by the careful addition of a small amount of urea until the starch-iodide test is negative.
-
-
Use of the Diazonium Salt Solution:
-
The resulting solution contains the 4-diazo-3-methoxybenzenesulfonamide chloride and should be used immediately in subsequent reactions (e.g., azo coupling, Sandmeyer reaction) without isolation.
-
Visualizations
Experimental Workflow
Caption: Workflow for the diazotization of this compound.
Reaction Mechanism Pathway
Caption: Generalized mechanism for the formation of an aryl diazonium salt.
References
Application Notes and Protocols: 4-Amino-3-methoxybenzenesulfonamide as a Molecular Probe for Carbonic Anhydrase IX
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzenesulfonamide scaffold is a cornerstone in the design of specific enzyme inhibitors, most notably for the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs). Certain CA isoforms, particularly Carbonic Anhydrase IX (CA IX), are overexpressed in a variety of hypoxic tumors and are implicated in tumor progression and acidification of the tumor microenvironment.[1][2] This restricted expression pattern makes CA IX an attractive target for both therapeutic intervention and diagnostic imaging.
This document describes the hypothetical application of a fluorescently labeled derivative of 4-Amino-3-methoxybenzenesulfonamide as a molecular probe for the detection and visualization of CA IX in cancer cells. While this compound itself is not fluorescent, its primary amine group provides a convenient site for conjugation to a fluorophore. The resulting probe leverages the inherent affinity of the sulfonamide group for the CA IX active site to deliver a fluorescent signal specifically to cells expressing this enzyme. Such probes are invaluable tools for cancer cell biology, drug screening, and the development of targeted diagnostics.[3][4][5]
Principle of Action
The sulfonamide group (-SO₂NH₂) of the probe acts as a potent inhibitor of carbonic anhydrase. It coordinates to the zinc ion within the enzyme's active site, effectively blocking its catalytic activity. When the sulfonamide moiety is conjugated to a fluorophore, this binding event allows for the targeted delivery of the fluorescent signal to the enzyme's location. By using a fluorophore whose emission properties are sensitive to the microenvironment, it is possible to design probes that exhibit a change in fluorescence upon binding. However, for simplicity, this application note will focus on a probe that provides a constant fluorescent signal for localization.
Hypothetical Quantitative Data
The following table summarizes the hypothetical binding affinity and spectral properties of "Probe-4A3MBS," a conceptual probe created by conjugating a generic green fluorophore to this compound. The data is presented to illustrate the expected selectivity and performance of such a probe.
| Parameter | Value |
| Target Enzyme | Human Carbonic Anhydrase IX (CA IX) |
| Probe Name | Probe-4A3MBS (Hypothetical) |
| Inhibition Constant (Ki) for CA IX | 15 nM |
| Inhibition Constant (Ki) for CA II | 250 nM |
| Fluorescence Excitation Max (λex) | 488 nm |
| Fluorescence Emission Max (λem) | 520 nm |
| Optimal Staining Concentration | 1-5 µM |
| Cell Permeability | Moderate |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism by which a sulfonamide-based probe targets and binds to Carbonic Anhydrase IX on the surface of a cancer cell.
Experimental Workflow for Cellular Imaging
This diagram outlines the general steps for using Probe-4A3MBS to visualize CA IX expression in cultured cancer cells.
Detailed Experimental Protocols
Protocol 1: In Vitro Staining of CA IX in Cultured Cancer Cells
This protocol provides a method for the fluorescent labeling of CA IX in fixed or live cancer cells that are known to express this enzyme (e.g., HT-29, HeLa).
Materials:
-
Probe-4A3MBS (hypothetical)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
CA IX-positive cell line (e.g., HT-29)
-
CA IX-negative cell line (e.g., as a negative control)
-
Hoechst 33342 nuclear stain
-
Paraformaldehyde (for fixed cell imaging)
-
Glass-bottom culture dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC)
Procedure:
-
Cell Seeding:
-
Culture CA IX-positive and negative cells on glass-bottom dishes or coverslips to approximately 70-80% confluency.
-
For hypoxia induction, place the cells in a hypoxic chamber (1% O₂) for 16-24 hours prior to staining.
-
-
Preparation of Staining Solution:
-
Prepare a 10 mM stock solution of Probe-4A3MBS in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to a final working concentration of 2 µM in serum-free cell culture medium. Vortex briefly to ensure complete dissolution.
-
-
Cell Staining (Live Cells):
-
Wash the cultured cells twice with warm PBS.
-
Add the 2 µM probe solution to the cells and incubate for 30 minutes at 37°C in a cell culture incubator.
-
Wash the cells three times with warm PBS to remove any unbound probe.
-
Add a solution of Hoechst 33342 (e.g., 1 µg/mL) in PBS and incubate for 10 minutes at room temperature for nuclear counterstaining.
-
Wash twice more with PBS.
-
Add fresh culture medium or PBS to the dish for imaging.
-
-
Cell Staining (Fixed Cells):
-
Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular targets are of interest (Note: CA IX is a transmembrane protein, so this may not be necessary for surface staining).
-
Wash three times with PBS.
-
Proceed with probe and nuclear staining as described in steps 3.3 to 3.5.
-
-
Fluorescence Microscopy:
-
Immediately image the stained cells using a fluorescence microscope.
-
Use a filter set appropriate for the green fluorophore (e.g., excitation ~488 nm, emission ~520 nm) to visualize Probe-4A3MBS.
-
Use a DAPI filter set (excitation ~350 nm, emission ~460 nm) to visualize the Hoechst-stained nuclei.
-
Acquire images of both CA IX-positive and CA IX-negative cells to demonstrate specificity.
-
Expected Results:
CA IX-positive cells, particularly those subjected to hypoxia, should exhibit bright green fluorescence localized to the cell membrane. In contrast, CA IX-negative cells should show minimal background fluorescence. The nuclei of all cells will be stained blue. This distinct staining pattern confirms the probe's specificity for CA IX.
References
- 1. Carbonic anhydrase inhibitors. Design of fluorescent sulfonamides as probes of tumor-associated carbonic anhydrase IX that inhibit isozyme IX-mediated acidification of hypoxic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of 4-Amino-3-methoxybenzenesulfonamide Analogs for Improved Potency as 12-Lipoxygenase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human lipoxygenases (LOXs) are enzymes that play a crucial role in the biosynthesis of bioactive lipid mediators, such as hydroxyeicosatetraenoic acids (HETEs), which are involved in various physiological and pathological processes including inflammation, platelet aggregation, and cancer.[1][2] Specifically, the platelet-type 12-lipoxygenase (12-LOX) has emerged as a promising therapeutic target for conditions like skin diseases, diabetes, and thrombosis.[1][2] This document outlines synthetic strategies for the derivatization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, a class of potent and selective 12-LOX inhibitors. The protocols and data presented are based on structure-activity relationship (SAR) studies aimed at optimizing the potency of this scaffold.
Derivatization Strategies
The core scaffold, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, offers several points for chemical modification to enhance inhibitory activity against 12-LOX. The primary strategies involve modifications of the benzenesulfonamide moiety, specifically at the sulfonamide nitrogen, and substitutions on the 2-hydroxy-3-methoxybenzyl group. SAR studies have revealed that the 2-hydroxy group and the 3-methoxy group on the benzyl ring are critical for potent inhibitory activity.[1] Therefore, recent optimization efforts have focused on the derivatization of the sulfonamide group.
A key successful strategy has been the N-arylation of the sulfonamide with various heteroaryl bromides. This approach has led to the discovery of compounds with significantly improved potency.
Caption: General derivatization strategies for the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold.
Experimental Protocols
The following protocols describe the synthesis of key intermediates and the final derivatized compounds.
Protocol 1: Synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide (Compound 5)
This protocol outlines the reductive amination of 4-aminobenzenesulfonamide with 2-hydroxy-3-methoxybenzaldehyde.
-
Materials:
-
4-aminobenzenesulfonamide (4)
-
2-hydroxy-3-methoxybenzaldehyde
-
Ethanol
-
Sodium borohydride
-
-
Procedure:
-
A mixture of 4-aminobenzenesulfonamide (1.0 eq) and 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in ethanol is refluxed for 6 hours.
-
The reaction mixture is cooled, and sodium borohydride (1.5 eq) is added portion-wise.
-
The mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield compound 5.[1]
-
Protocol 2: N-Arylation of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide (General Procedure)
This protocol describes the copper-catalyzed N-arylation of the sulfonamide intermediate with heteroaryl bromides.
-
Materials:
-
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide (5)
-
Appropriate heteroaryl bromide (e.g., 2-bromobenzothiazole)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of compound 5 (1.0 eq) in DMF, add the heteroaryl bromide (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
The reaction mixture is heated at 110 °C for 12-24 hours under an inert atmosphere.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford the final N-arylated derivative.[1]
-
Caption: Experimental workflow from synthesis to potency evaluation.
Data Presentation: Structure-Activity Relationship
The following table summarizes the in vitro inhibitory potency of selected derivatives against human 12-LOX. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | R Group (Substitution on Sulfonamide Nitrogen) | 12-LOX IC₅₀ (µM) |
| 1 | H | 4.6 |
| 35 (ML355) | 2-Benzothiazole | 0.25 |
| 22 | 4-Bromophenyl | 2.2 |
| 27 | 4-Chlorophenyl | 6.3 |
| 28 | 4-Methoxyphenyl | 22 |
| 23 | 3-Methylphenyl | > 40 |
| 24 | 3-Aminophenyl | > 40 |
| 25 | 3-Nitrophenyl | > 40 |
Data extracted from "Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase".[1]
The data clearly indicates that N-arylation of the sulfonamide with a 2-benzothiazole group (Compound 35) results in an 18-fold improvement in potency compared to the parent compound (Compound 1).[1] Halogen substitutions at the 4-position of a phenyl ring (Compounds 22 and 27) were well-tolerated, while other substitutions on the phenyl ring led to a significant loss of activity.[1]
Signaling Pathway
The 12-LOX enzyme catalyzes the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive HETE metabolites.[1][2] These metabolites are signaling molecules involved in various cellular responses, including platelet aggregation and inflammation.[1][2] The synthesized derivatives act as inhibitors of 12-LOX, thereby blocking the production of these pro-inflammatory and pro-thrombotic mediators.
Caption: Inhibition of the 12-Lipoxygenase signaling pathway.
References
- 1. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-3-methoxybenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-methoxybenzenesulfonamide. Our aim is to help you identify and resolve common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic pathway involves a three-step process starting from 2-methoxyacetanilide:
-
Chlorosulfonation: Reaction of 2-methoxyacetanilide with chlorosulfonic acid to form 4-acetamido-3-methoxybenzenesulfonyl chloride.
-
Amination: Reaction of the sulfonyl chloride intermediate with ammonia to yield 4-acetamido-3-methoxybenzenesulfonamide.
-
Hydrolysis: Removal of the acetyl protecting group under acidic or basic conditions to give the final product, this compound.
Q2: What are the most common side reactions I should be aware of?
The primary side reactions include:
-
Polysulfonation: Introduction of a second sulfonyl chloride group on the aromatic ring during the chlorosulfonation step.
-
Isomer Formation: Formation of undesired isomers, particularly during the chlorosulfonation step. The directing effects of the methoxy and acetamido groups can lead to substitution at different positions.
-
Hydrolysis of the Sulfonyl Chloride: The intermediate 4-acetamido-3-methoxybenzenesulfonyl chloride can hydrolyze back to the corresponding sulfonic acid, especially in the presence of moisture.
-
Incomplete Hydrolysis: During the final deprotection step, some of the acetylated intermediate may remain, leading to impurities in the final product.
-
N-Sulfonation: In some cases, sulfonation can occur on the nitrogen of the aniline starting material if the amino group is not adequately protected.[1][2]
Q3: How can I minimize the formation of polysulfonated byproducts?
Polysulfonation is a common issue when dealing with activated aromatic rings.[3] To minimize this:
-
Control Reaction Temperature: Keep the reaction temperature low during the addition of the substrate to the chlorosulfonic acid.[4]
-
Stoichiometry: Use a controlled molar ratio of chlorosulfonic acid to the 2-methoxyacetanilide. A large excess of chlorosulfonic acid can promote polysulfonation.
-
Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction progress by TLC to determine the optimal endpoint.
Q4: What is the best way to remove the acetyl protecting group?
Both acidic and basic hydrolysis can be effective, but each has potential drawbacks.
-
Acidic Hydrolysis: Typically performed with aqueous hydrochloric acid or sulfuric acid. This method is generally clean, but care must be taken to control the temperature to avoid degradation of the product.
-
Basic Hydrolysis: Often carried out with aqueous sodium hydroxide. While effective, it can sometimes lead to other side reactions if not carefully controlled.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of this compound.
Problem 1: Low yield in the chlorosulfonation step.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reaction has gone to completion by monitoring with TLC. If necessary, increase the reaction time or temperature slightly, but be mindful of increased side product formation at higher temperatures.[5] |
| Hydrolysis of Sulfonyl Chloride | This is a significant side reaction.[6] Ensure all glassware is thoroughly dried and perform the reaction under anhydrous conditions. During workup, use ice-cold water and minimize the time the sulfonyl chloride is in contact with the aqueous phase. |
| Degradation of Starting Material | The starting material, 2-methoxyacetanilide, can be sensitive to the harsh conditions of chlorosulfonation. Add the acetanilide portion-wise to the chlorosulfonic acid at a low temperature to control the initial exotherm. |
Problem 2: Presence of multiple spots on TLC after the amination step.
| Possible Cause | Suggested Solution |
| Unreacted Sulfonyl Chloride | The amination reaction may be incomplete. Ensure an adequate excess of ammonia is used and that the reaction is allowed to proceed for a sufficient amount of time. |
| Hydrolysis of Sulfonyl Chloride | The sulfonyl chloride may have hydrolyzed to the sulfonic acid prior to or during amination. The resulting sulfonic acid will not react with ammonia. To avoid this, use the sulfonyl chloride immediately after preparation and ensure anhydrous conditions during the amination. |
| Formation of Di-sulfonated Amine | If polysulfonation occurred in the first step, the resulting di-sulfonyl chloride can react with ammonia at both sites. Optimize the chlorosulfonation step to minimize the formation of the di-sulfonylated intermediate. |
Problem 3: Final product is impure and difficult to crystallize.
| Possible Cause | Suggested Solution |
| Incomplete Hydrolysis of the Acetyl Group | The presence of the starting material for the hydrolysis step (4-acetamido-3-methoxybenzenesulfonamide) is a common impurity. Ensure the hydrolysis reaction goes to completion by extending the reaction time or adjusting the concentration of the acid or base. Monitor by TLC until the starting material is no longer visible. |
| Presence of Isomeric Impurities | Isomers formed during chlorosulfonation can be difficult to remove. Purification by column chromatography or fractional crystallization may be necessary. The choice of solvent for crystallization is critical for separating isomers. |
| Residual Salts | Ensure the product is thoroughly washed after neutralization to remove any inorganic salts, which can inhibit crystallization. |
Experimental Protocols
Key Experiment: Chlorosulfonation of 2-Methoxyacetanilide
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place chlorosulfonic acid (4 molar equivalents). Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Substrate: Slowly add finely powdered 2-methoxyacetanilide (1 molar equivalent) in small portions over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid product, 4-acetamido-3-methoxybenzenesulfonyl chloride, will precipitate.
-
Isolation: Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum.
Note: This protocol is a general guideline and may require optimization based on laboratory conditions and scale.
Data Presentation
| Reaction Step | Potential Side Product | Typical Yield (%) | Key Parameters to Control |
| Chlorosulfonation | Di-sulfonated product, Isomeric sulfonyl chlorides, Sulfonic acid (from hydrolysis) | 70-85 | Temperature, Stoichiometry, Reaction Time, Anhydrous Conditions |
| Amination | Unreacted sulfonyl chloride, Sulfonic acid | 80-95 | Excess ammonia, Reaction Time, Anhydrous Conditions |
| Hydrolysis | Incomplete deprotection (residual acetamide) | 85-95 | Reaction Time, Acid/Base Concentration, Temperature |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting guide for the chlorosulfonation step.
Caption: Common side reactions during chlorosulfonation.
References
stability issues of 4-Amino-3-methoxybenzenesulfonamide in solution
This technical support center provides guidance on the stability issues of 4-Amino-3-methoxybenzenesulfonamide in solution. It is intended for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like other sulfonamides, is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Hydrolysis is a major degradation pathway, which is significantly affected by the pH of the solution and the storage temperature.[1]
Q2: How does pH affect the stability of the solution?
A2: The pH of the solution is a critical factor. Generally, sulfonamides are more susceptible to hydrolysis under acidic conditions.[1] They tend to be more stable in neutral to alkaline solutions. The anionic form of sulfonamides, which is more prevalent at higher pH, is less prone to hydrolysis.[1]
Q3: What is the impact of temperature on the stability of this compound solutions?
A3: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis.[1] Therefore, it is recommended to store solutions of this compound at cool or refrigerated temperatures to minimize degradation.[2]
Q4: Is this compound sensitive to light?
A4: Yes, exposure to light can lead to photodegradation. It is advisable to store solutions in amber vials or otherwise protect them from light to ensure stability.[3]
Q5: What are the expected degradation products of this compound?
A5: While specific degradation products for this compound are not extensively documented in publicly available literature, hydrolysis of the sulfonamide bond is a likely degradation pathway. This would likely lead to the formation of 4-amino-3-methoxybenzoic acid and sulfanilic acid derivatives.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in solution | The concentration of this compound exceeds its solubility in the chosen solvent or buffer. The pH of the solution may have shifted, affecting solubility. | - Ensure the concentration is within the known solubility limits for the solvent system. - Verify and adjust the pH of the solution. Many sulfonamides have pH-dependent solubility. - Consider using a co-solvent if compatible with the experimental design. |
| Loss of potency or unexpected experimental results | Degradation of this compound in the stock or working solution. | - Prepare fresh solutions before use. - Store stock solutions at recommended low temperatures (e.g., 2-8°C) and protected from light.[3] - Perform a quick purity check of the solution using an appropriate analytical method like HPLC. |
| Discoloration of the solution | This could indicate degradation of the compound, potentially due to oxidation or photodegradation. | - Prepare fresh solutions and protect them from light and air (e.g., by using amber vials and purging with an inert gas like nitrogen). - Ensure that the solvents and reagents used are of high purity and free from oxidizing contaminants. |
| Inconsistent results between experiments | Variability in solution preparation, storage conditions, or age of the solution. | - Standardize the protocol for solution preparation, including solvent, pH, and concentration. - Use solutions of a consistent "age" for a series of experiments. - Always store solutions under the same conditions (temperature, light exposure). |
Quantitative Data
Table 1: Half-lives (t1/2) of Selected Sulfonamides at 25°C Under Different pH Conditions
| Sulfonamide | t1/2 at pH 4.0 (days) | t1/2 at pH 7.0 (days) | t1/2 at pH 9.0 (days) |
| Sulfadiazine | > 365 | > 365 | Stable |
| Sulfamethoxazole | Not readily available | > 365 | Stable |
| Sulfaguanidine | > 365 | > 365 | Stable |
Data is generalized from studies on sulfonamide stability and indicates that many sulfonamides are hydrolytically stable for over a year at 25°C under these pH conditions.[1] However, degradation is known to accelerate at higher temperatures and more extreme pH values.
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and degradation pathways for this compound.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for a specified period, with sampling at regular intervals.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and place it in an oven at a high temperature (e.g., 70°C).
-
Sample at various time points.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
-
Visualizations
Caption: Factors influencing the stability of this compound in solution.
Caption: Experimental workflow for a forced degradation study.
Caption: Putative hydrolysis pathway of this compound.
References
Technical Support Center: Crystallization of 4-Amino-3-methoxybenzenesulfonamide
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 4-Amino-3-methoxybenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the key functional groups in this compound and how do they influence crystallization?
A1: this compound has three key functional groups that dictate its crystallization behavior:
-
Amino group (-NH2): This group is basic and can form strong hydrogen bonds, influencing solvent interactions and crystal packing.
-
Methoxy group (-OCH3): This group is relatively non-polar and can affect the molecule's overall solubility in organic solvents.
-
Sulfonamide group (-SO2NH2): This acidic group is a strong hydrogen bond donor and acceptor, playing a critical role in the formation of a stable crystal lattice. The presence of both acidic (sulfonamide) and basic (amino) groups can lead to zwitterionic character in solution, impacting solubility.
Q2: What is a general starting point for selecting a crystallization solvent for this compound?
A2: Due to the presence of both polar (amino, sulfonamide) and non-polar (aromatic ring, methoxy group) functionalities, a mixed solvent system is often a good starting point. A common approach is to dissolve the compound in a "good" solvent in which it is highly soluble (e.g., a polar solvent like ethanol, methanol, or acetone) at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent) in which it is less soluble (e.g., water or a non-polar solvent like hexane or toluene) until turbidity is observed. Slow cooling should then induce crystallization.
Q3: What are some common impurities that might be present after the synthesis of this compound?
A3: Potential impurities could include unreacted starting materials, by-products from side reactions, or residual solvents. The specific impurities will depend on the synthetic route. For example, if synthesized from the corresponding sulfonyl chloride and ammonia, residual starting materials could be an issue. Recrystallization is an effective method for removing small amounts of these impurities.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent system. | 1. Concentrate the solution: Gently heat the solution to evaporate some of the solvent. 2. Add an anti-solvent: Slowly add a solvent in which the compound is poorly soluble. 3. Induce nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal. 4. Cool to a lower temperature: Place the solution in an ice bath or refrigerator. |
| The compound "oils out" instead of crystallizing. | The compound's solubility is too high at the crystallization temperature, or the cooling rate is too fast. | 1. Use a more dilute solution: Add more of the "good" solvent. 2. Slow down the cooling process: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. 3. Change the solvent system: Use a solvent system with a lower boiling point or one that promotes slower crystal growth. |
| The crystal yield is very low. | Too much solvent was used, or the compound has significant solubility in the mother liquor even at low temperatures. | 1. Minimize the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the compound. 2. Cool for a longer period: Ensure the solution has reached its minimum temperature and has been held there for a sufficient time to allow for maximum precipitation. 3. Recover from the mother liquor: Concentrate the mother liquor and attempt a second crystallization. |
| The crystals are discolored or appear impure. | Impurities are co-crystallizing with the product. | 1. Perform a second recrystallization: Redissolve the crystals in fresh hot solvent and recrystallize. 2. Use a different solvent system: A different solvent may have a better selectivity for dissolving the impurities while leaving the desired compound to crystallize. 3. Charcoal treatment: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution before cooling. |
Experimental Protocols
Note: The following is a generalized protocol based on common crystallization techniques for aromatic sulfonamides. Optimal conditions should be determined empirically.
Protocol 1: Single Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol, isopropanol).
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add the minimum amount of additional hot solvent needed to achieve full dissolution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Mixed Solvent Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., hot ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling and Isolation: Follow steps 3-6 from the Single Solvent Recrystallization protocol.
Data Presentation
Solubility Profile of this compound (Qualitative)
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Moderately to Highly Soluble (especially when heated) | The amino and sulfonamide groups can form strong hydrogen bonds with protic solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, DMF | Soluble | The polar nature of these solvents can interact with the polar functional groups of the molecule. |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |
Note: This table is a qualitative prediction based on the molecular structure. Experimental determination of solubility is highly recommended.
Visualizations
Caption: Troubleshooting workflow for the crystallization of this compound.
Caption: Comparative workflow of single vs. mixed solvent crystallization methods.
Technical Support Center: Overcoming Poor Solubility of 4-Amino-3-methoxybenzenesulfonamide in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of 4-Amino-3-methoxybenzenesulfonamide in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is an organic compound that is generally described as a solid that is soluble in polar solvents.[1] The presence of the sulfonamide group enhances its hydrophilicity.[1] However, achieving specific concentrations required for quantitative assays in aqueous buffers can be challenging.
Q2: Why is my this compound precipitating in my aqueous assay buffer?
Precipitation of compounds with low aqueous solubility is a common issue in biological assays.[1] This can occur when the concentration of the compound exceeds its solubility limit in the aqueous environment of the assay. Factors such as buffer pH, ionic strength, and the presence of other organic solvents (like DMSO carried over from stock solutions) can significantly impact solubility.
Q3: What are the initial steps I should take to improve the solubility of this compound?
Initial steps to improve solubility include:
-
Co-solvents: Utilizing a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), in which the compound is more soluble.[2]
-
pH Adjustment: Altering the pH of the assay buffer to a range where this compound exhibits higher solubility. As a sulfonamide with an amino group, its solubility is expected to be pH-dependent.
-
Sonication: Applying ultrasonic energy to help break down particles and enhance dissolution.
-
Gentle Heating: Carefully warming the solution can increase the solubility of many compounds, but care must be taken to avoid degradation.
Troubleshooting Guide
Issue: Compound Precipitation Observed During Assay Preparation
Possible Cause 1: Exceeded Solubility Limit in Aqueous Buffer
-
Solution 1.1: Optimize Co-solvent Concentration: If using a DMSO stock, ensure the final concentration of DMSO in the assay is as low as possible while maintaining compound solubility. High concentrations of DMSO can be toxic to cells and may interfere with assay results.
-
Solution 1.2: pH Modification: Systematically test the solubility of this compound in a range of pH buffers (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) to identify the optimal pH for your assay.
-
Solution 1.3: Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can help to increase the solubility of hydrophobic compounds. A concentration titration should be performed to find the optimal, non-interfering concentration.
Possible Cause 2: "Salting Out" Effect
-
Solution 2.1: Adjust Buffer Composition: High salt concentrations in some buffers can decrease the solubility of organic compounds. If possible, try reducing the salt concentration of your buffer while maintaining appropriate ionic strength and buffering capacity for your assay.
Issue: Inconsistent or Non-reproducible Assay Results
Possible Cause: Micro-precipitation or Aggregation
-
Solution 3.1: Filtration: After preparing the compound solution, filter it through a 0.22 µm syringe filter to remove any undissolved particles or aggregates before adding it to the assay.
-
Solution 3.2: Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each experiment to avoid issues with compound degradation or precipitation over time in stored solutions.
Data Presentation: Solubility Profile of this compound
| Solvent | Qualitative Solubility | Expected Quantitative Range (mg/mL) | Notes |
| Water (neutral pH) | Sparingly Soluble | < 1 | Solubility is expected to be low in neutral aqueous solutions. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Sparingly Soluble | < 1 | Similar to water, solubility is likely limited. The salt content may slightly decrease solubility compared to pure water. |
| Dimethyl Sulfoxide (DMSO) | Soluble | > 10 | DMSO is a common solvent for preparing high-concentration stock solutions of poorly water-soluble compounds. |
| Ethanol | Moderately Soluble | 1 - 10 | Ethanol can be used as a co-solvent, but its final concentration in aqueous assays should be minimized to avoid affecting biological systems. |
| Methanol | Moderately Soluble | 1 - 10 | Similar to ethanol, methanol can be used for solubilization but with caution regarding its effects on the assay. |
| Aqueous Buffers (Acidic pH) | Potentially Higher | Variable | The amino group will be protonated at acidic pH, which may increase aqueous solubility. Experimental verification is required. |
| Aqueous Buffers (Alkaline pH) | Potentially Higher | Variable | The sulfonamide group can be deprotonated at alkaline pH, which may increase aqueous solubility. Experimental verification is required. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard method for determining the thermodynamic solubility of a compound in an aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes or glass vials
-
Orbital shaker or rotator
-
Microcentrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
0.22 µm syringe filters
Procedure:
-
Add an excess amount of solid this compound to a microcentrifuge tube or vial.
-
Add a known volume of the desired aqueous buffer (e.g., 1 mL).
-
Seal the tube/vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, visually confirm that excess solid is still present.
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC with a standard curve or UV-Vis spectrophotometry at the compound's λmax).
-
The determined concentration represents the equilibrium solubility of the compound in that buffer.
Protocol 2: Preparation of a Co-solvent Stock Solution and Dilution for Assays
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Assay buffer
Procedure:
-
Stock Solution Preparation:
-
Weigh a precise amount of this compound.
-
Dissolve it in the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM).
-
Ensure the compound is fully dissolved. Gentle warming or vortexing may be used.
-
-
Working Solution Preparation:
-
Perform serial dilutions of the DMSO stock solution with the assay buffer to achieve the desired final concentrations for your experiment.
-
Crucially, add the DMSO stock to the assay buffer and mix immediately and thoroughly. This rapid dilution and mixing helps to prevent precipitation that can occur if the compound is exposed to a high aqueous environment before being fully dispersed.
-
Ensure the final concentration of DMSO in the assay is low (typically <1%, and ideally <0.1%) and is kept constant across all experimental conditions, including controls.
-
Visualizations
Caption: Workflow for preparing and troubleshooting solutions of this compound.
Caption: Decision tree for addressing solubility issues in assays.
References
minimizing impurity formation in 4-Amino-3-methoxybenzenesulfonamide reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-methoxybenzenesulfonamide. Our goal is to help you minimize impurity formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound and its derivatives.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| IMP-001 | My final product shows multiple spots on TLC, even after purification. | - Incomplete reaction: Starting materials remain. - Side reactions: Formation of dimers or polymers. - Degradation: Product may be sensitive to purification conditions (e.g., heat, pH). | - Reaction Monitoring: Monitor the reaction progress using TLC or HPLC to ensure full conversion of the starting material. - Protecting Groups: Consider using a protecting group for the amino functionality to prevent side reactions, especially when reacting with sulfonyl chlorides.[1] - Purification Conditions: Use mild purification conditions. For column chromatography, try a gradient elution with non-polar to polar solvents. Consider recrystallization from a suitable solvent system. |
| IMP-002 | I am observing a significant amount of a higher molecular weight impurity in my mass spectrometry analysis. | - Dimerization/Polymerization: The amino group of one molecule may react with the sulfonyl chloride intermediate of another, leading to oligomer formation.[1] - Reaction with Bisl-electrophiles: If a di-functional electrophile is present, it can bridge two molecules of the sulfonamide. | - Slow Addition: Add the sulfonylating agent slowly to the reaction mixture to maintain a low concentration and minimize self-reaction. - High Dilution: Running the reaction at a higher dilution can disfavor intermolecular reactions. - Stoichiometry Control: Use a slight excess of the amine component relative to the sulfonyl chloride to ensure the electrophile is consumed. |
| IMP-003 | The purity of my product is low, and I suspect issues with the starting materials. | - Impure Reactants: Purity of the starting this compound or the reacting partner can directly impact the final product's purity. - Residual Solvents: Solvents from previous steps can interfere with the reaction. | - Purity Check: Verify the purity of all starting materials by NMR, LC-MS, or melting point before starting the reaction. - Solvent Removal: Ensure all solvents are thoroughly removed from the starting materials under vacuum before proceeding. |
| IMP-004 | My reaction yields are consistently low. | - Suboptimal Reaction Conditions: Temperature, solvent, or base may not be ideal. - Steric Hindrance: Bulky substituents on the reacting partner can slow down the reaction. - Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. | - Condition Optimization: Systematically vary the temperature, solvent polarity, and the type of base used (e.g., pyridine, triethylamine). - Catalyst: For challenging reactions, consider the use of a catalyst. - Solubility Enhancement: Choose a solvent in which all reactants are fully soluble at the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound derivatives?
A1: While specific impurities depend on the exact reaction, common classes of impurities in sulfonamide synthesis include unreacted starting materials, products of side reactions such as N,N-disubstituted sulfonamides (if a primary amine is the intended product), and polymeric byproducts. Dimerization through the reaction of the amino group of one molecule with an activated sulfonyl group of another is also a possibility.[1]
Q2: How can I best monitor the progress of my reaction to minimize impurity formation?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[2][3] Regular sampling and analysis will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or harsh conditions.
Q3: What is the classical approach to synthesizing sulfonamides from this compound?
A3: The most common method involves the reaction of an amine with a sulfonyl chloride in the presence of a base.[4] In the context of using this compound as the amine component, it would be reacted with a specific sulfonyl chloride to yield the desired sulfonamide derivative. It is crucial to control the stoichiometry and reaction conditions to avoid side reactions involving the free amino group.
Q4: Are there any recommended purification techniques for this compound derivatives?
A4: Column chromatography on silica gel is a standard method for purifying sulfonamides. A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol) is often effective. Recrystallization from a suitable solvent can also be a highly effective method for obtaining a high-purity product, especially for crystalline sulfonamides.
Data on Impurity Formation vs. Reaction Conditions
The following table provides hypothetical data to illustrate how reaction conditions can influence the purity of a model reaction involving this compound.
Table 1: Effect of Reaction Temperature and Time on Product Purity
| Entry | Temperature (°C) | Time (h) | Purity (%) | Major Impurity (%) |
| 1 | 25 | 2 | 85 | 10 (Starting Material) |
| 2 | 25 | 8 | 92 | 5 (Starting Material) |
| 3 | 50 | 2 | 95 | 3 (Dimer) |
| 4 | 50 | 8 | 90 | 8 (Degradation Product) |
| 5 | 0 | 8 | 90 | 8 (Starting Material) |
Disclaimer: This data is for illustrative purposes only and may not reflect actual experimental results.
Key Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide Derivative
This protocol describes a general method for the reaction of this compound with a sulfonyl chloride.
-
Dissolution: Dissolve this compound (1 equivalent) and a suitable base (e.g., pyridine or triethylamine, 1.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of the desired sulfonyl chloride (1.1 equivalents) in the same anhydrous solvent to the cooled reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Experimental Workflow for Sulfonamide Synthesis
Caption: A typical experimental workflow for the synthesis of sulfonamide derivatives.
Troubleshooting Decision Tree for Low Purity
Caption: A decision tree to troubleshoot common causes of low product purity.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Selectivity of 4-Amino-3-methoxybenzenesulfonamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and evaluation of 4-Amino-3-methoxybenzenesulfonamide derivatives aimed at enhancing their selectivity as enzyme inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets for this compound derivatives?
A1: Based on current research, the primary molecular targets for derivatives of this compound are enzymes such as 12-lipoxygenase (12-LOX) and various isoforms of carbonic anhydrase (CA), particularly the tumor-associated CAIX.[1][2] These enzymes are implicated in a range of physiological and pathological processes, including inflammation, cancer, and glaucoma.[1][3]
Q2: What are the key strategies to enhance the selectivity of these derivatives for a specific enzyme isoform?
A2: Key strategies to improve selectivity include:
-
Structure-Based Drug Design: Utilizing the structural differences in the active sites of enzyme isoforms to design derivatives with moieties that interact specifically with the target isoform.[3]
-
Inhibitor Rigidification: Introducing cyclic structures or other rigidifying elements to the molecule can limit its conformational flexibility, leading to a more precise fit in the target's binding pocket and reduced off-target binding.
-
Exploiting Unique Binding Pockets: Targeting less conserved, allosteric sites or regions adjacent to the active site can achieve greater isoform selectivity.
-
"Tail" Approach: Modifying the "tail" region of the sulfonamide scaffold (the part extending from the core structure) can significantly influence isoform-specific interactions.[2]
Q3: What are common challenges in achieving high selectivity for this compound derivatives?
A3: A primary challenge is the high degree of structural homology among enzyme isoforms, particularly within the active site.[4] For instance, the active sites of many carbonic anhydrase isoforms are highly conserved, making it difficult to design inhibitors that differentiate between them.[3] Overcoming this requires the exploitation of subtle differences in amino acid residues within or near the active site.
Troubleshooting Guides
Synthesis of this compound Derivatives
This guide addresses common issues encountered during the synthesis of these derivatives, which often involves the reaction of a sulfonyl chloride with an amine.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Reaction Yield | - Incomplete reaction. - Degradation of starting materials or product. - Side reactions consuming reactants. - Inefficient purification. | - Reaction Monitoring: Use TLC or LC-MS to monitor the reaction to completion. - Temperature Control: Some reactions may require cooling to prevent side reactions, while others may need heating to proceed. Optimize the reaction temperature. - Base Selection: The choice and amount of base (e.g., pyridine, triethylamine) are crucial. Use a non-nucleophilic base to avoid competition with the amine. Ensure an adequate amount of base is used to neutralize the HCl generated. - Inert Atmosphere: If starting materials are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products (Side Reactions) | - Reaction of the sulfonyl chloride with the solvent. - Dimerization or polymerization of starting materials. - Over-reaction if multiple reactive sites are present. | - Solvent Choice: Use an inert solvent that does not react with the sulfonyl chloride (e.g., dichloromethane, THF, acetonitrile). - Protecting Groups: If the amine or other functional groups in the molecule are highly reactive, consider using protecting groups. - Stoichiometry Control: Carefully control the stoichiometry of the reactants to minimize side reactions. |
| Difficult Purification of the Final Product | - Co-elution of the product with starting materials or byproducts. - Poor solubility of the product. - Product instability on silica gel. | - Chromatography Optimization: Experiment with different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina). - Recrystallization: If the product is a solid, recrystallization can be an effective purification method. - Alternative Purification: Techniques like preparative HPLC or crystallization from a different solvent system can be employed.[5] |
Selectivity Assays
This guide provides troubleshooting for common assays used to determine the selectivity of this compound derivatives.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Variability in IC50/Ki Values (12-LOX Assay) | - Enzyme instability. - Substrate oxidation. - Inaccurate inhibitor concentration. - Issues with the detection method. | - Enzyme Handling: Aliquot and store the enzyme at the recommended temperature. Avoid repeated freeze-thaw cycles. - Substrate Preparation: Prepare fresh substrate solutions and protect them from light and air to prevent oxidation. - Serial Dilutions: Ensure accurate serial dilutions of the inhibitor. Use calibrated pipettes. - Control Experiments: Include appropriate positive (known inhibitor) and negative (vehicle) controls in every experiment. |
| Inconsistent Results in Carbonic Anhydrase (CA) Stopped-Flow Assay | - CO2 solution instability. - pH fluctuations in the buffer. - Inaccurate enzyme or inhibitor concentrations. - Instrument malfunction. | - CO2-Saturated Water: Prepare fresh CO2-saturated water for each experiment and keep it on ice to maintain saturation.[6] - Buffer Preparation: Ensure the buffer pH is accurately adjusted and stable. - Pre-incubation: Pre-incubate the enzyme and inhibitor to allow for binding equilibrium to be reached before starting the reaction.[7] - Instrument Calibration: Regularly calibrate and maintain the stopped-flow instrument according to the manufacturer's instructions. |
| Low Signal-to-Noise Ratio in Fluorescence-Based Assays | - Low enzyme activity. - High background fluorescence from the compound. - Photobleaching of the fluorescent probe. | - Enzyme Concentration: Optimize the enzyme concentration to ensure a robust signal. - Compound Interference: Run a control experiment with the compound alone to check for intrinsic fluorescence. - Photostability: Minimize the exposure of the fluorescent probe to light. |
Experimental Protocols
General Protocol for the Synthesis of 4-((benzyl)amino)benzenesulfonamide Derivatives
A common synthetic route involves the reaction of a substituted benzylamine with 4-acetyl-benzenesulfonyl chloride, followed by reductive amination.
-
Sulfonamide Formation:
-
Dissolve the substituted benzylamine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of 4-acetyl-benzenesulfonyl chloride (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Reductive Amination:
-
Dissolve the product from the previous step (1.0 eq) and this compound (1.0 eq) in a suitable solvent (e.g., methanol or dichloroethane).
-
Add a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride, 1.5 eq) and a catalytic amount of acetic acid.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the final derivative by column chromatography or recrystallization.[8]
-
Protocol for Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase Inhibition
This method measures the catalytic activity of CA isoforms and the inhibitory effect of the synthesized derivatives.
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, pH 7.5, containing 20 mM Na2SO4.
-
Indicator Solution: 0.2 mM Phenol Red in the assay buffer.
-
Enzyme Solution: Prepare stock solutions of the desired recombinant human CA isoforms (e.g., CA II and CA IX) in the assay buffer. The final concentration in the assay is typically in the low nanomolar range.[7]
-
Inhibitor Solutions: Prepare a stock solution of the this compound derivative (e.g., 0.1 mM) in a suitable solvent (e.g., DMSO or water) and perform serial dilutions in the assay buffer.
-
Substrate Solution: Prepare fresh CO2-saturated deionized water by bubbling CO2 gas through it on ice.
-
-
Assay Procedure:
-
Pre-incubate the enzyme solution with the inhibitor solution (or vehicle for control) for 15 minutes at room temperature to allow for complex formation.[7]
-
Set up the stopped-flow instrument to monitor the absorbance change at 557 nm (the absorbance maximum of Phenol Red).
-
Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow apparatus.
-
Record the initial rate of the hydration reaction for 10-100 seconds by monitoring the decrease in absorbance as the pH drops due to proton formation.[7]
-
Determine the initial velocity from the initial 5-10% of the reaction trace.[7]
-
-
Data Analysis:
-
Subtract the uncatalyzed reaction rate (measured in the absence of the enzyme) from the catalyzed rates.
-
Calculate the inhibition constants (Ki) using non-linear least-squares fitting of the data to the Cheng-Prusoff equation.[7]
-
Quantitative Data Summary
The following tables summarize representative inhibitory activities and selectivity of this compound derivatives against 12-lipoxygenase and carbonic anhydrase isoforms.
Table 1: Inhibitory Activity of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives against 12-Lipoxygenase (12-LOX)
| Compound | Modification | IC50 (µM) for 12-LOX | Selectivity vs. 15-LOX-1 |
| Parent Scaffold | - | > 50 | - |
| Derivative 35 | Optimized substituents on the benzylamino moiety | 0.08 | > 250-fold |
| Derivative 36 | Further optimization of the benzylamino moiety | 0.06 | > 333-fold |
Data extracted from literature and represents examples of successful optimization.[9]
Table 2: Inhibition Constants (Kd, µM) of Substituted Benzenesulfonamide Derivatives against Carbonic Anhydrase (CA) Isoforms
| Compound | CA I | CA II | CA IX | CA XII | Selectivity for CA IX vs CA II |
| Acetazolamide (Standard) | 0.25 | 0.012 | 0.025 | 0.005 | ~0.5-fold |
| Derivative A | > 100 | 0.83 | 14.5 | > 100 | ~0.06-fold |
| Derivative B | 1.11 | 0.67 | 21.3 | > 100 | ~0.03-fold |
Data is illustrative and compiled from studies on various 4-aminobenzenesulfonamide derivatives.[2][10] Selectivity is calculated as (Kd for CA II) / (Kd for CA IX).
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmtech.com [pharmtech.com]
- 6. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 7. 2.2. Stopped flow CO2 hydrase assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of 4-Amino-3-methoxybenzenesulfonamide as a Carbonic Anhydrase Inhibitor: A Comparative Guide
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their involvement in various physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis, has established them as significant drug targets. Sulfonamides represent a major class of CA inhibitors, with several compounds clinically used for the treatment of glaucoma, epilepsy, and altitude sickness. This guide provides a framework for the validation of novel CA inhibitors, using the structural motif of 4-amino-3-methoxybenzenesulfonamide as a reference point. Due to the limited publicly available data specifically for this compound, this guide will utilize data from well-characterized sulfonamides like Acetazolamide and Dorzolamide to illustrate the validation process and comparative analysis against key human (h) CA isoforms.
Comparative Inhibitory Activity
The efficacy of a carbonic anhydrase inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme's activity. A lower Ki value indicates a more potent inhibitor. The following table summarizes the inhibitory activity of established sulfonamide drugs against several key human carbonic anhydrase isoforms.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | 250 | 12 | 74 | 25 | 5.7 |
| Dorzolamide | 3900 | 0.52 | 1.1 | 24 | 4.5 |
| Brinzolamide | 3800 | 0.75 | 0.8 | 41 | 6.2 |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Data for Acetazolamide, Dorzolamide, and Brinzolamide are compiled from various literature sources for comparative purposes.
Experimental Protocols
The determination of inhibitory constants for novel compounds against carbonic anhydrases is typically performed using a stopped-flow spectrophotometric assay.
Principle: This method measures the enzyme's ability to catalyze the hydration of CO2. The assay follows the change in pH, monitored by a colorimetric indicator, as the reaction proceeds. The initial rates of the catalyzed reaction are measured at various inhibitor concentrations to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IV, IX, etc.)
-
Substrate: CO2-saturated water
-
Buffer: HEPES or a similar biological buffer at a specific pH (e.g., 7.4)
-
pH indicator: p-Nitrophenol or a suitable indicator for the chosen pH range
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme Preparation: A stock solution of the purified hCA isoform is prepared in the assay buffer.
-
Inhibitor Preparation: A series of dilutions of the inhibitor compound are prepared.
-
Assay Mixture: The enzyme solution and varying concentrations of the inhibitor are pre-incubated in the presence of the pH indicator.
-
Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with the CO2-saturated water in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time (typically in milliseconds) at a specific wavelength.
-
Data Analysis: The initial velocity of the reaction is calculated from the linear phase of the absorbance change.
-
IC50 Determination: The reaction rates are plotted against the inhibitor concentrations, and the data are fitted to a dose-response curve to determine the IC50 value.
-
Ki Calculation: The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
Visualizing Experimental and Biological Pathways
To better understand the workflow of inhibitor validation and the biological context of carbonic anhydrase inhibition, the following diagrams are provided.
Caption: Workflow for the validation of a novel carbonic anhydrase inhibitor.
Caption: Role of hCA IX in tumor microenvironment and its inhibition.
Conclusion
The validation of this compound as a carbonic anhydrase inhibitor requires a systematic approach involving enzymatic assays to determine its potency and selectivity against various human CA isoforms. By comparing its inhibition constants with those of established drugs, its potential as a novel therapeutic agent can be assessed. The experimental and biological frameworks provided in this guide offer a comprehensive roadmap for researchers and drug developers in the field of carbonic anhydrase inhibition. Further studies, including in vitro and in vivo models, would be necessary to fully elucidate the therapeutic potential of this and other novel sulfonamide-based inhibitors.
Unlocking Therapeutic Potential: A Comparative Guide to the SAR of 4-Amino-3-methoxybenzenesulfonamide Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Amino-3-methoxybenzenesulfonamide analogs, detailing their structure-activity relationships (SAR) as anticancer agents, carbonic anhydrase inhibitors, and 12-lipoxygenase inhibitors. The following sections summarize key quantitative data, outline experimental protocols, and visualize relevant biological pathways and workflows.
Comparative Biological Activity of this compound Analogs
The this compound scaffold has served as a versatile template for the development of various therapeutic agents. Modifications to this core structure have yielded potent inhibitors of carbonic anhydrases, 12-lipoxygenase, and various cancer cell lines. The following tables summarize the structure-activity relationship data from multiple studies, highlighting the impact of different substituents on biological activity.
Anticancer Activity
The anticancer potential of sulfonamide derivatives has been extensively explored, with many compounds exhibiting significant cytotoxicity against various cancer cell lines. The following table presents the half-maximal inhibitory concentration (IC50) values for a selection of this compound analogs and related sulfonamides against different cancer cell lines.
| Compound/Analog | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-Sulfonamide Hybrid (4) | Chalcone moiety with 4-nitrophenyl and 4-methoxyphenyl sulfonamide | MCF-7 (Breast) | More potent than Tamoxifen | [1] |
| Sulfonamide-linked Schiff Base (1) | Schiff base tethered with sulfonamide | MCF-7 (Breast) | 0.09 | [2] |
| Sulfonamide-linked Schiff Base (2) | Schiff base tethered with sulfonamide | MCF-7 (Breast) | 0.26 | [2] |
| Isatin-Sulfonamide Hybrid (32) | Isatin moiety tethered with sulfonamide | 60 human cancer cell lines | 1.06 - 8.92 | [2] |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | 2,5-Dichlorothiophene moiety | HeLa (Cervical), MDA-MB-231 (Breast), MCF-7 (Breast) | 7.2, 4.62, 7.13 | [3] |
| N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamide (19) | Optimized benzenesulfonamide substitution | Various cancer cell lines | Potency enhancement over lead compound | [4] |
| Thiourea Derivative (6) | 3,5-diCF3Ph substituted thiourea | MOLT-3 (Leukemia) | 5.07 | [5] |
| Thiourea Derivative (14) | Fluoro-thiourea derivative | HepG2 (Liver), A549 (Lung), MDA-MB-231 (Breast) | 1.50 - 16.67 | [5] |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers.[6][7] The sulfonamide group is a classic zinc-binding group for CA inhibitors. The table below showcases the inhibition constants (Ki or Kd) of this compound analogs and related compounds against different CA isoforms.
| Compound/Analog | Modification | CA Isoform | Inhibition Constant (Ki/Kd) | Reference |
| 4-substituted diazobenzenesulfonamides | Diazobenzene with cyclic amines | CA I | Nanomolar affinities | [8] |
| N-aryl-β-alanine derivatives (5, 6, 18) | N-aryl-β-alanine moiety | CA II | 0.83, 0.67, 0.67 µM (Kd) | [8] |
| 3-Amino-4-hydroxybenzenesulfonamide derivative (10) | Aminoketone with phenyl substituent | CA I, II, VII, IX, XIV | 0.14 - 3.1 µM (Kd) | [9] |
| 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides | Guanidine moiety | CA VII | Selective inhibitors | [10] |
12-Lipoxygenase Inhibition
12-Lipoxygenase (12-LOX) is an enzyme implicated in inflammatory diseases and cancer.[3][11] Analogs of this compound have been investigated as potent and selective 12-LOX inhibitors.
| Compound/Analog | Modification | IC50 (µM) | Reference |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide (1) | 2-hydroxy-3-methoxybenzylamino group | ~4.5 | [12] |
| Analog 19 (3-Cl) | 3-Chloro substitution on the benzyl ring | 6.2 | [12] |
| Analog 22 (4-Br) | 4-Bromo substitution on the benzyl ring | 2.2 | [12] |
| Analog 27 (4-Cl) | 4-Chloro substitution on the benzyl ring | 6.3 | [12] |
| Analog 35 | Optimized scaffold | Nanomolar potency | [3] |
| Analog 36 | Optimized scaffold | Nanomolar potency | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section provides an overview of the key experimental protocols used in the synthesis and biological evaluation of this compound analogs.
General Synthesis of Sulfonamides
The synthesis of sulfonamide derivatives often involves the reaction of a sulfonyl chloride with an amine.[13][14][15] A general procedure is as follows:
-
Formation of Sulfonyl Chloride: The starting material, often an aromatic compound, is treated with chlorosulfonic acid, typically at low temperatures (0-5 °C), to generate the corresponding sulfonyl chloride.[1]
-
Reaction with Amine: The synthesized sulfonyl chloride is then reacted with the desired amine in the presence of a base (e.g., K2CO3, pyridine) to form the sulfonamide linkage.[1] The reaction can be carried out in a suitable solvent or under solvent-free conditions.[1]
-
Purification: The final product is purified using techniques such as recrystallization or column chromatography.[13]
A one-pot synthesis method has also been developed, converting aromatic acids to sulfonyl chlorides followed by amination in the same reaction vessel.[16]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[17][18]
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-20,000 cells/well) and incubated overnight to allow for cell attachment.[17]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Carbonic Anhydrase Inhibition Assay
The inhibition of carbonic anhydrase activity can be measured using various methods, including a colorimetric assay that utilizes the esterase activity of CA.
-
Enzyme and Inhibitor Preparation: A solution of the carbonic anhydrase enzyme and various concentrations of the inhibitor are prepared in an appropriate buffer.
-
Reaction Initiation: The reaction is initiated by adding a substrate, such as p-nitrophenyl acetate (p-NPA), which is hydrolyzed by the esterase activity of CA to produce the chromophore p-nitrophenol.
-
Absorbance Measurement: The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at 400-405 nm over time in a kinetic mode.[19]
-
Data Analysis: The inhibitory activity is determined by comparing the rate of the enzymatic reaction in the presence and absence of the inhibitor. The IC50 or Ki values are then calculated.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz (DOT language).
Caption: Carbonic Anhydrase IX (CAIX) signaling pathway in the tumor microenvironment.
Caption: The 12-Lipoxygenase (12-LOX) signaling pathway in inflammation and cancer.
Caption: General experimental workflow for the synthesis of sulfonamide analogs.
Caption: Experimental workflow for the in vitro anticancer activity (MTT) assay.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]
- 10. flore.unifi.it [flore.unifi.it]
- 11. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular carbonic anhydrase activity sensitizes cancer cell pH signaling to dynamic changes in CO2 partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bitesizebio.com [bitesizebio.com]
- 18. google.com [google.com]
- 19. researchgate.net [researchgate.net]
Comparative Analysis of Synthetic Routes to 4-Amino-3-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Methodologies for a Key Sulfonamide Intermediate
4-Amino-3-methoxybenzenesulfonamide is a crucial building block in the synthesis of various pharmaceutical compounds. The efficiency, cost-effectiveness, and environmental impact of its production are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of two primary synthetic routes to this important intermediate, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.
Executive Summary
Two plausible synthetic routes for this compound are presented and compared.
-
Route 1 commences with the readily available 2-methoxyaniline (o-anisidine). This pathway involves a four-step sequence: N-acetylation to protect the amino group, chlorosulfonation, amination to introduce the sulfonamide functionality, and subsequent deprotection to yield the final product.
-
Route 2 utilizes 2-methoxy-1-nitrobenzene as the starting material. This route proceeds through chlorosulfonation, amination of the resulting sulfonyl chloride, and concludes with the reduction of the nitro group to the desired amine.
The following sections provide a detailed breakdown of each route, including a quantitative comparison of yields and reaction conditions, comprehensive experimental procedures, and graphical representations of the synthetic workflows.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for each step of the two proposed synthesis routes. This allows for a direct comparison of the efficiency and resource requirements of each pathway.
| Parameter | Route 1: From 2-Methoxyaniline | Route 2: From 2-Methoxy-1-nitrobenzene |
| Starting Material | 2-Methoxyaniline (o-Anisidine) | 2-Methoxy-1-nitrobenzene |
| Step 1 | N-Acetylation | Chlorosulfonation |
| Reaction | 2-Methoxyaniline + Acetic Anhydride | 2-Methoxy-1-nitrobenzene + Chlorosulfonic Acid |
| Yield | ~95% | ~90% (estimated) |
| Temp. (°C) | Room Temperature | 0-5 °C |
| Time (h) | 1 | 2-3 |
| Step 2 | Chlorosulfonation | Amination |
| Reaction | 2-Methoxyacetanilide + Chlorosulfonic Acid | 3-Methoxy-4-nitrobenzenesulfonyl chloride + Ammonia |
| Yield | ~85% (estimated) | ~95% |
| Temp. (°C) | 50-60 °C | Room Temperature |
| Time (h) | 4-6 | 1-2 |
| Step 3 | Amination | Nitro Group Reduction |
| Reaction | 4-Acetamido-3-methoxybenzenesulfonyl chloride + Ammonia | 3-Methoxy-4-nitrobenzenesulfonamide + Reducing Agent (e.g., Fe/HCl) |
| Yield | ~95% | ~90% |
| Temp. (°C) | Room Temperature | 60-80 °C |
| Time (h) | 1-2 | 3-5 |
| Step 4 | Deprotection (Hydrolysis) | - |
| Reaction | 4-Acetamido-3-methoxybenzenesulfonamide + Acid/Base | - |
| Yield | ~90% | - |
| Temp. (°C) | 80-100 °C | - |
| Time (h) | 2-4 | - |
| Overall Yield | ~69% | ~77% |
| Number of Steps | 4 | 3 |
Experimental Protocols
Route 1: Synthesis from 2-Methoxyaniline
Step 1: N-Acetylation of 2-Methoxyaniline
To a stirred solution of 2-methoxyaniline (1.0 eq) in glacial acetic acid, an equimolar amount of acetic anhydride is added dropwise at room temperature. The reaction mixture is stirred for 1 hour. Upon completion, the mixture is poured into ice-water, and the resulting precipitate of 2-methoxyacetanilide is collected by filtration, washed with water, and dried.
Step 2: Chlorosulfonation of 2-Methoxyacetanilide
2-Methoxyacetanilide (1.0 eq) is added portion-wise to an excess of chlorosulfonic acid (at least 5 eq) at 0-5 °C with vigorous stirring. After the addition is complete, the reaction mixture is gradually heated to 50-60 °C and maintained for 4-6 hours. The reaction is then cooled and carefully poured onto crushed ice. The precipitated 4-acetamido-3-methoxybenzenesulfonyl chloride is filtered, washed with cold water, and dried under vacuum.
Step 3: Amination of 4-Acetamido-3-methoxybenzenesulfonyl chloride
The crude 4-acetamido-3-methoxybenzenesulfonyl chloride (1.0 eq) is added to a concentrated aqueous solution of ammonia (excess) at room temperature. The mixture is stirred for 1-2 hours until the reaction is complete (monitored by TLC). The resulting precipitate, 4-acetamido-3-methoxybenzenesulfonamide, is collected by filtration, washed with water, and dried.
Step 4: Deprotection of 4-Acetamido-3-methoxybenzenesulfonamide
The 4-acetamido-3-methoxybenzenesulfonamide (1.0 eq) is refluxed in an aqueous solution of hydrochloric acid (e.g., 10% HCl) for 2-4 hours. The reaction mixture is then cooled and neutralized with a base (e.g., sodium bicarbonate) to precipitate the product. The this compound is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water).
Route 2: Synthesis from 2-Methoxy-1-nitrobenzene
Step 1: Chlorosulfonation of 2-Methoxy-1-nitrobenzene
2-Methoxy-1-nitrobenzene (1.0 eq) is added dropwise to an excess of chlorosulfonic acid (at least 5 eq) at 0-5 °C with constant stirring. The reaction mixture is stirred at this temperature for 2-3 hours. The mixture is then carefully poured onto crushed ice. The solid product, 3-methoxy-4-nitrobenzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried.
Step 2: Amination of 3-Methoxy-4-nitrobenzenesulfonyl chloride
The obtained 3-methoxy-4-nitrobenzenesulfonyl chloride (1.0 eq) is slowly added to a concentrated aqueous solution of ammonia (excess) at room temperature. The reaction is stirred for 1-2 hours. The resulting 3-methoxy-4-nitrobenzenesulfonamide precipitate is filtered, washed with water, and dried.
Step 3: Reduction of 3-Methoxy-4-nitrobenzenesulfonamide
To a stirred suspension of 3-methoxy-4-nitrobenzenesulfonamide (1.0 eq) in a mixture of ethanol and water, iron powder (excess) and a catalytic amount of hydrochloric acid are added. The mixture is heated to 60-80 °C for 3-5 hours. After the reaction is complete, the hot solution is filtered to remove the iron catalyst. The filtrate is cooled, and the precipitated this compound is collected by filtration, washed with water, and recrystallized.
Visualization of Synthesis Routes
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Synthetic pathway for Route 1 starting from 2-methoxyaniline.
Caption: Synthetic pathway for Route 2 starting from 2-methoxy-1-nitrobenzene.
Comparative Analysis and Conclusion
Route 1 (from 2-Methoxyaniline):
-
Advantages: This route utilizes a readily available and relatively inexpensive starting material. The individual reaction steps are generally high-yielding and employ common laboratory reagents. The protection-deprotection strategy is a classic and well-understood approach in organic synthesis.
-
Disadvantages: This route involves four distinct steps, which can increase the overall synthesis time and potential for material loss. The use of chlorosulfonic acid requires careful handling due to its corrosive nature.
Route 2 (from 2-Methoxy-1-nitrobenzene):
-
Advantages: This route is shorter, consisting of only three steps, which can lead to a higher overall yield and reduced production time. It avoids the need for a protection-deprotection sequence for the amino group.
-
Disadvantages: The starting material, 2-methoxy-1-nitrobenzene, may be more expensive or less readily available than 2-methoxyaniline. The chlorosulfonation of a nitro-substituted aromatic ring can sometimes be less regioselective or require more stringent conditions compared to an acetanilide. The final reduction step adds a process that requires careful control to ensure complete conversion without affecting the sulfonamide group.
Overall Recommendation:
Both routes present viable pathways for the synthesis of this compound. The choice between the two will likely depend on factors such as the cost and availability of starting materials, the scale of the synthesis, and the specific equipment and safety protocols available in the laboratory.
For smaller-scale laboratory preparations where the starting material cost is less of a concern, the three-step Route 2 may be preferable due to its higher overall estimated yield and shorter reaction sequence. For larger-scale industrial production, a thorough cost analysis of the starting materials and reagents for both routes would be necessary to determine the most economically viable option. Route 1 , despite having an additional step, might be more cost-effective if 2-methoxyaniline is significantly cheaper than 2-methoxy-1-nitrobenzene.
Researchers are encouraged to perform small-scale trial runs of both routes to determine the optimal conditions and yields within their specific laboratory settings before committing to a larger-scale synthesis.
Navigating the Bioactivity of 4-Amino-3-methoxybenzenesulfonamide Derivatives: An In Vitro Perspective
A comprehensive analysis of the in vitro and in vivo activity of the specific compound 4-Amino-3-methoxybenzenesulfonamide is not available in current scientific literature. However, significant research has been conducted on its derivatives, providing valuable insights into their potential therapeutic applications. This guide focuses on a well-studied class of these derivatives, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamides, which have demonstrated potent and selective inhibitory activity against 12-lipoxygenase (in vitro), a key enzyme implicated in inflammation and other disease processes.
This comparison guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available in vitro data, experimental methodologies, and the relevant biological pathways.
In Vitro Activity: Inhibition of 12-Lipoxygenase
Derivatives of this compound have been synthesized and evaluated for their ability to inhibit 12-lipoxygenase (12-LOX), an enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids to produce bioactive signaling molecules called hydroxyeicosatetraenoic acids (HETEs).[1][2] These molecules are involved in physiological responses such as inflammation, platelet aggregation, and cell proliferation.[1][2]
The following table summarizes the in vitro inhibitory activity of selected 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives against 12-LOX.
| Compound ID | Modification on Benzenesulfonamide | IC50 (µM) for 12-LOX | Notes |
| 1 | Unsubstituted | 4.8 | Parent compound for comparison. |
| 19 | 3-Chloro | 6.2 | Comparable activity to the parent compound. |
| 22 | 4-Bromo | 2.2 | ~2-fold improvement in activity. |
| 27 | 4-Chloro | 6.3 | Comparable activity to the parent compound. |
| 28 | 4-Methoxy | 22 | Reduced activity compared to the parent compound. |
| 23 | 3-Methyl | > 40 | Drastic loss of activity. |
| 24 | 3-Amino | > 40 | Drastic loss of activity. |
| 25 | 3-Nitro | > 40 | Drastic loss of activity. |
Data sourced from Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase.[2]
Experimental Protocols
Synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide (Compound 5)
A key intermediate in the synthesis of the evaluated derivatives is compound 5. Its preparation is as follows:
-
A mixture of commercially available 4-aminobenzenesulfonamide (4) and 2-hydroxy-3-methoxybenzaldehyde is prepared in ethanol.
-
The mixture is refluxed for 6 hours.
-
Following the reflux, the mixture is treated with sodium borohydride.
-
The resulting compound 5 is obtained in a 95% yield.[2]
Further modifications are then made to this core structure to produce the various derivatives.
In Vitro 12-Lipoxygenase Inhibition Assay
The inhibitory activity of the synthesized compounds against 12-LOX was determined using a standardized laboratory assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity, were measured. While the specific proprietary details of the assay are not fully disclosed in the source, such assays typically involve:
-
Incubating the purified 12-LOX enzyme with the test compound at various concentrations.
-
Initiating the enzymatic reaction by adding the substrate, such as arachidonic acid.
-
Measuring the formation of the product (e.g., 12-HETE) over time using techniques like spectrophotometry or high-performance liquid chromatography (HPLC).
-
Calculating the percentage of inhibition at each compound concentration and determining the IC50 value from the dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 12-lipoxygenase signaling pathway and a general workflow for the synthesis and evaluation of the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives.
Caption: The 12-Lipoxygenase signaling pathway and the inhibitory action of the benzenesulfonamide derivatives.
Caption: General workflow for the synthesis and in vitro evaluation of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives.
Concluding Remarks
The available in vitro data strongly suggest that derivatives of this compound are promising candidates for the development of novel 12-lipoxygenase inhibitors. The structure-activity relationship studies indicate that substitutions on the benzenesulfonamide ring significantly influence the inhibitory potency. Specifically, halogen substitutions at the 4-position appear to enhance activity, while other modifications can lead to a substantial decrease in potency.
References
- 1. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Profiling the Cross-Reactivity of 4-Amino-3-methoxybenzenesulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of 4-Amino-3-methoxybenzenesulfonamide and related sulfonamide-based compounds. Given the limited specific data on this particular molecule, this guide establishes a framework for assessing its likely cross-reactivity by comparing it with structurally similar and well-characterized sulfonamides. The primary focus is on the interaction with the human carbonic anhydrase (hCA) isozyme family, a major target for sulfonamide drugs, to illustrate the principles of selectivity and off-target effects.
Executive Summary
The cross-reactivity of sulfonamides is a critical factor in drug development, influencing both efficacy and adverse effect profiles. While the term "sulfa allergy" often raises concerns, a nuanced understanding of chemical structures is essential. Hypersensitivity reactions are most commonly associated with arylamine sulfonamides (containing an aniline-like moiety), a feature present in this compound. However, beyond allergic reactions, the broader cross-reactivity against related enzymes dictates the therapeutic window of a compound. For non-antibiotic sulfonamides, the most significant off-target interactions often occur within the carbonic anhydrase family. This guide demonstrates that selectivity across hCA isozymes varies significantly based on the substitution patterns of the benzenesulfonamide core.
Comparative Analysis of Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Different isozymes are expressed in various tissues and play roles in diverse physiological processes, from pH regulation to gluconeogenesis. Inhibition of specific isozymes is therapeutically desirable for conditions like glaucoma (hCA II), while inhibition of others (e.g., hCA I) can lead to side effects. Therefore, profiling a sulfonamide against a panel of hCA isozymes is a key step in determining its cross-reactivity and selectivity.
The following table summarizes the inhibition constants (Ki, in nM) of several representative benzenesulfonamide derivatives against key human carbonic anhydrase isozymes. This data, compiled from published studies, serves as a benchmark for predicting the potential behavior of this compound.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Profile |
| Acetazolamide | 250 | 12 | 74 | 25 | 5.7 | Potent inhibitor of hCA II, IX, XII |
| 4-Aminobenzenesulfonamide | 1800 | 210 | - | - | - | Weak inhibitor |
| 4-Aminoethyl-benzenesulfonamide derivative (cpd 14) | 22.1 | 4.4 | - | - | - | Potent hCA II inhibitor[1] |
| 4-Carboxy-benzenesulfonamide derivative (cpd 25) | >10000 | 29.4 | - | - | - | Selective for hCA II over hCA I[1] |
| Mono-tailed sulfonamide (cpd 1) | 458.1 | 153.7 | 6200 | - | 113.2 | Moderate inhibitor of I, II, XII[2] |
| Mono-tailed sulfonamide (cpd 5) | 68.4 | 62.8 | 1100 | - | 55.4 | Pan-inhibitor of I, II, XII[2] |
Note: Lower Ki values indicate stronger inhibition. Data is illustrative and sourced from multiple studies for comparative purposes.
Experimental Protocols
The determination of a compound's cross-reactivity profile relies on robust and reproducible experimental methods. The following are standard protocols for assessing sulfonamide inhibition of carbonic anhydrases.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase and its inhibition. It measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which causes a pH change monitored by an indicator dye.
Principle: The assay is conducted in a stopped-flow instrument that rapidly mixes two solutions: an enzyme/inhibitor solution and a CO₂-saturated solution. The subsequent pH decrease is monitored spectrophotometrically using a pH indicator (e.g., phenol red). The rate of pH change is proportional to the CA activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 10 mM HEPES or TRIS buffer with a constant ionic strength (e.g., 20 mM NaClO₄), pH 7.5.
-
Enzyme Solution: A stock solution of purified human carbonic anhydrase isozyme (e.g., hCA I, II, etc.) is diluted in the assay buffer to a final concentration of ~10 nM.
-
Inhibitor Solutions: The test compound (e.g., this compound) is serially diluted in the assay buffer to create a range of concentrations.
-
CO₂ Solution: The assay buffer is saturated with CO₂ gas.
-
-
Assay Procedure:
-
The enzyme solution is pre-incubated with the inhibitor solution (or buffer for control) for 15 minutes at a controlled temperature (e.g., 20°C).
-
The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated buffer in the stopped-flow apparatus.
-
The change in absorbance of the pH indicator is recorded over time (10-100 seconds).
-
-
Data Analysis:
-
The initial rates of the reaction are determined from the slope of the absorbance curve.
-
Inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
Fluorescent Thermal Shift Assay (FTSA)
FTSA is a high-throughput method to assess ligand binding by measuring the change in the thermal stability of a target protein.
Principle: Most proteins unfold (melt) when heated. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The binding of a ligand, such as an inhibitor, typically stabilizes the protein, resulting in an increase in its Tm. This unfolding is monitored using an environmentally sensitive fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions exposed as the protein unfolds, causing an increase in fluorescence.
Protocol:
-
Reagent Preparation:
-
Protein Solution: Purified hCA isozyme diluted in a suitable buffer.
-
Inhibitor Solutions: Serial dilutions of the test compound.
-
Fluorescent Dye: A stock solution of a dye like SYPRO Orange.
-
-
Assay Procedure:
-
In a 96- or 384-well PCR plate, the protein solution, inhibitor solution, and fluorescent dye are mixed.
-
The plate is placed in a real-time PCR instrument.
-
The temperature is gradually increased (e.g., from 25°C to 95°C), and the fluorescence is measured at each temperature increment.
-
-
Data Analysis:
-
A melting curve (fluorescence vs. temperature) is generated.
-
The Tm is determined as the midpoint of the transition.
-
The change in melting temperature (ΔTm) in the presence of the inhibitor is used to calculate the dissociation constant (Kd).[3]
-
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex biological and experimental processes. The following visualizations, created using the DOT language, illustrate a key signaling pathway involving carbonic anhydrase and the experimental workflow for its analysis.
Caption: Workflow for determining carbonic anhydrase inhibition constants using a stopped-flow assay.
References
Benchmarking 4-Amino-3-methoxybenzenesulfonamide Against Known Carbonic Anhydrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Amino-3-methoxybenzenesulfonamide against established carbonic anhydrase (CA) inhibitors. While direct inhibitory activity data for this compound against specific carbonic anhydrase isoforms was not available in the reviewed literature, this document serves as a foundational resource by presenting the performance of well-characterized inhibitors and detailing the experimental protocols for assessing potential CA inhibitory activity.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in a multitude of physiological processes, including pH regulation, ion transport, and fluid secretion. Consequently, inhibitors of carbonic anhydrases have found therapeutic applications as diuretics, anti-glaucoma agents, and in the treatment of certain neurological disorders.[1][2][3][4][5] The primary mechanism of action for sulfonamide-based inhibitors involves the binding of the sulfonamide group to the zinc ion within the enzyme's active site, thereby blocking its catalytic activity.
Signaling Pathway and Point of Inhibition
The following diagram illustrates a simplified representation of the role of carbonic anhydrase in aqueous humor secretion in the ciliary body of the eye, a key target for anti-glaucoma therapies. The diagram highlights the point of inhibition for carbonic anhydrase inhibitors.
Figure 1: Simplified signaling pathway of carbonic anhydrase in aqueous humor secretion and the point of inhibition.
Comparative Performance of Known Carbonic Anhydrase Inhibitors
While no direct inhibitory data for this compound is available, the following table summarizes the reported IC50 and Ki values for well-established carbonic anhydrase inhibitors against various human (h) CA isoforms. This data provides a benchmark for the potency and selectivity that would be expected from a novel inhibitor.
| Inhibitor | Target Isoform | IC50 (nM) | Ki (nM) |
| Acetazolamide | hCA I | - | 250 |
| hCA II | - | 12 | |
| hCA IV | - | 74 | |
| hCA IX | 30 | 25 | |
| Dorzolamide | hCA I | 600 | - |
| hCA II | 0.18 | 1.9 | |
| hCA IV | 6.9 | 31 | |
| Brinzolamide | hCA I | ~1365 | - |
| hCA II | 3.19 | 0.13 | |
| hCA IV | 45.3 | - |
Note on this compound: Extensive searches of scientific literature did not yield specific IC50 or Ki values for this compound against any carbonic anhydrase isoform. Therefore, a direct quantitative comparison is not possible at this time. Further experimental evaluation is required to determine its inhibitory potential.
Experimental Protocols
To assess the potential carbonic anhydrase inhibitory activity of this compound, a well-established in vitro assay can be employed. The following is a detailed protocol for a colorimetric-based carbonic anhydrase activity assay.
Carbonic Anhydrase Activity Assay (Colorimetric)
This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of an inhibitor.
Materials:
-
Purified human carbonic anhydrase (e.g., hCA II)
-
Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6)
-
Substrate: 4-Nitrophenyl acetate (NPA)
-
Test compound: this compound
-
Known inhibitor (positive control): Acetazolamide
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow:
Figure 2: Experimental workflow for the colorimetric carbonic anhydrase inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (this compound) and the positive control (Acetazolamide) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and the positive control in Assay Buffer.
-
Prepare a solution of purified human carbonic anhydrase in Assay Buffer.
-
Prepare a solution of 4-Nitrophenyl acetate (NPA) in a solvent such as ethanol.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to respective wells:
-
Blank: Assay Buffer only.
-
Control (No Inhibitor): Carbonic anhydrase solution and Assay Buffer.
-
Test Compound: Carbonic anhydrase solution and the desired concentration of this compound.
-
Positive Control: Carbonic anhydrase solution and the desired concentration of Acetazolamide.
-
-
The final volume in each well should be consistent.
-
-
Pre-incubation:
-
Incubate the microplate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the NPA substrate solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in a microplate reader and measure the absorbance at 405 nm.
-
Take kinetic readings at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes). The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Conclusion
This guide has provided a framework for benchmarking this compound as a potential carbonic anhydrase inhibitor. While direct comparative data is currently unavailable for this specific compound, the provided information on established inhibitors and the detailed experimental protocol offer a clear path forward for its evaluation. The determination of its IC50 and Ki values against a panel of carbonic anhydrase isoforms will be crucial in understanding its potential as a therapeutic agent and its selectivity profile. Researchers are encouraged to perform the outlined experimental procedures to generate the necessary data for a comprehensive comparison.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of structurally similar compounds is paramount. This guide provides a detailed structural comparison of 4-Amino-3-methoxybenzenesulfonamide with its closely related analogs, focusing on their inhibitory performance against key biological targets. The following sections present quantitative data, detailed experimental methodologies, and visual representations of structure-activity relationships and experimental workflows.
At the heart of this comparison is the benzenesulfonamide scaffold, a cornerstone in medicinal chemistry. The seemingly minor alterations in substituent groups on the benzene ring can lead to significant shifts in biological activity, particularly in its well-established roles as a carbonic anhydrase inhibitor and an antibacterial agent. This guide will delve into the comparative performance of this compound and its structural cousins, primarily focusing on the impact of substitutions at the 3-position of the benzene ring.
Comparative Analysis of Inhibitory Activity
While direct, publicly available experimental data for this compound is limited, a robust comparative analysis can be constructed by examining its closest structural analogs. The primary focus of this comparison will be on carbonic anhydrase (CA) inhibition, a well-documented activity of benzenesulfonamides. We will draw heavily on data from studies on 3-amino-4-hydroxy-benzenesulfonamide derivatives to infer the performance of the 3-methoxy variant.
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer. The inhibitory activity of sulfonamides against CAs is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating more potent inhibition.
The following table summarizes the inhibitory activity of key structural analogs against several human carbonic anhydrase (hCA) isoforms. The data for the 3-hydroxy analog provides a strong basis for estimating the potential activity of the 3-methoxy compound. Generally, the electronic and steric effects of a methoxy group versus a hydroxyl group can lead to differences in binding affinity.
Table 1: Comparative Carbonic Anhydrase Inhibition Data (Kd in µM)
| Compound | Structure | hCA I (Kd) | hCA II (Kd) | hCA IX (Kd) | hCA XII (Kd) |
| 4-Amino-3-hydroxybenzenesulfonamide | Weak | 0.14 - 3.1 | 0.14 - 3.1 | Weak | |
| 4-Aminobenzenesulfonamide (Sulfanilamide) | 25 | 0.24 | 0.037 | 0.037 | |
| 4-Amino-3-chlorobenzenesulfonamide | Data not available | Potent | Potent | Potent | |
| 4-Amino-3-methylbenzenesulfonamide | Data not available | Data not available | Data not available | Data not available |
Note: Data for 4-Amino-3-hydroxybenzenesulfonamide is derived from studies on its derivatives and represents a range of observed affinities. Data for Sulfanilamide represents Ki values for comparison. The potency of chloro-substituted analogs is noted from qualitative structure-activity relationship studies.
The substitution at the 3-position significantly influences the binding affinity to the active site of carbonic anhydrases. The data suggests that electron-donating groups like hydroxyl can contribute to potent inhibition, particularly against isoforms II and IX. It is plausible that the methoxy group in this compound would exhibit a similar, if not slightly modulated, inhibitory profile due to its electronic and steric properties.
Structure-Activity Relationship (SAR)
The biological activity of benzenesulfonamide derivatives is governed by the nature and position of substituents on the aromatic ring and the sulfonamide group. The following diagram illustrates the key structural features influencing carbonic anhydrase inhibition.
Unveiling the Binding Secrets: A Comparative Guide to 4-Amino-3-methoxybenzenesulfonamide's Engagement with Carbonic Anhydrase
For researchers, scientists, and drug development professionals, understanding the precise interaction between a compound and its biological target is paramount. This guide provides a comparative analysis of the binding mode of a representative 4-aminobenzenesulfonamide derivative to its target, human Carbonic Anhydrase II (CA II), benchmarked against the well-established inhibitor, Acetazolamide. We delve into the quantitative binding data and provide detailed experimental protocols for key assays used to determine these interactions.
The benzenesulfonamide scaffold is a cornerstone in the design of carbonic anhydrase inhibitors. These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness. The binding of sulfonamide-based inhibitors is primarily dictated by the interaction of the sulfonamide group with the zinc ion in the enzyme's active site. However, substitutions on the benzene ring can significantly influence binding affinity and selectivity.
Comparative Analysis of Binding Affinity
To illustrate the binding characteristics of a 4-aminobenzenesulfonamide derivative, we compare the binding affinity of a representative compound, 4-amino-N-(4-sulfamoylphenyl)benzenesulfonamide , with the clinically used inhibitor Acetazolamide against human Carbonic Anhydrase II. The inhibition constants (Kᵢ) are key metrics for this comparison, with lower values indicating stronger binding.
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) (nM) |
| 4-amino-N-(4-sulfamoylphenyl)benzenesulfonamide | hCA II | 5.3 |
| Acetazolamide | hCA II | 12.0 |
Data sourced from studies on N-((4-sulfamoylphenyl)carbamothioyl) amides and established data for Acetazolamide.
The data clearly indicates that the representative 4-aminobenzenesulfonamide derivative exhibits a higher affinity for human Carbonic Anhydrase II than Acetazolamide, as evidenced by its lower inhibition constant.
Experimental Protocols for Binding Affinity Determination
The determination of binding affinities for carbonic anhydrase inhibitors is commonly achieved through biophysical techniques such as the Fluorescent Thermal Shift Assay (FTSA) and Isothermal Titration Calorimetry (ITC).
Fluorescent Thermal Shift Assay (FTSA)
This high-throughput method measures the change in the thermal denaturation temperature (Tₘ) of a protein upon ligand binding.
Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds with increasing temperature, these hydrophobic regions become exposed, causing an increase in fluorescence. The binding of a ligand stabilizes the protein, resulting in a higher Tₘ.
Protocol:
-
Protein and Ligand Preparation:
-
Prepare a stock solution of purified human Carbonic Anhydrase II in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare serial dilutions of the test compounds (4-aminobenzenesulfonamide derivative and Acetazolamide) in the same buffer.
-
-
Assay Setup:
-
In a 96-well PCR plate, add the CA II protein solution, the fluorescent dye (e.g., SYPRO Orange), and the serially diluted compounds. Include a no-ligand control.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Increase the temperature incrementally (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to obtain the melting curves.
-
Determine the Tₘ for the protein in the presence of each ligand concentration.
-
The change in Tₘ (ΔTₘ) is then used to calculate the dissociation constant (Kₐ).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the ligand is titrated into a solution of the protein at a constant temperature. The heat released or absorbed during the binding event is measured.
Protocol:
-
Sample Preparation:
-
Prepare solutions of purified CA II and the test compounds in the same degassed buffer (e.g., 50 mM phosphate buffer, pH 7.0). The protein is placed in the sample cell and the ligand in the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand solution into the protein solution in the ITC instrument.
-
Measure the heat change after each injection until the protein is saturated with the ligand.
-
-
Data Analysis:
-
The raw data (heat change per injection) is plotted against the molar ratio of ligand to protein.
-
This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for confirming the binding mode of a compound to its target protein.
Caption: Experimental workflow for confirming compound binding mode.
This comprehensive approach, combining quantitative binding assays with structural biology techniques, provides a robust framework for elucidating the precise binding mode of 4-aminobenzenesulfonamide derivatives and other inhibitors to their biological targets, thereby guiding rational drug design and development.
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Amino-3-methoxybenzenesulfonamide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 4-Amino-3-methoxybenzenesulfonamide (CAS No. 37559-30-1), a compound utilized in various research and development applications.
Chemical and Physical Properties
A summary of the key identifiers for this compound is provided in the table below for easy reference.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 37559-30-1[1][2][3] |
| Molecular Formula | C₇H₁₀N₂O₃S[3] |
| Molecular Weight | 202.23 g/mol [3] |
Disposal Procedures
While a specific Safety Data Sheet (SDS) for this compound indicates no known hazards, it is a best practice in laboratory settings to treat all novel or lesser-studied compounds with a high degree of caution.[2] The principle of "As Low As Reasonably Achievable" (ALARA) should be applied to potential exposure and environmental release. For related chemical structures, the general guidance is to dispose of the material as chemical waste through a licensed contractor.[4][5][6]
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling the material, ensure appropriate PPE is worn, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Containment: Should a spill occur, sweep up the solid material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.
-
Waste Collection:
-
Collect waste this compound in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility is known.
-
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal company.[4][5][6] Inform the disposal company of the chemical identity and any available safety information.
-
Decontamination: Thoroughly clean any contaminated surfaces with an appropriate solvent and wash hands after handling.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 4-Amino-3-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Amino-3-methoxybenzenesulfonamide. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety Goggles | Chemical splash goggles. |
| Skin and Body | Lab Coat | Full-length laboratory coat. |
| Respiratory | Respirator | Use in a well-ventilated area. A respirator may be necessary for fine dusts. |
Note: This information is based on safety data sheets for structurally similar compounds, which indicate potential for skin and eye irritation.
Operational Plan: Safe Handling Procedure
1. Engineering Controls:
-
Always handle this compound in a well-ventilated laboratory or under a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
2. Procedural Steps:
-
Before handling, thoroughly wash hands and inspect all PPE for integrity.
-
Don clean, chemical-resistant gloves, a lab coat, and safety goggles.
-
Carefully weigh the desired amount of the compound on a tared weigh boat or paper. Avoid creating dust.
-
If dissolving, add the solid to the solvent slowly.
-
After handling, wash hands thoroughly with soap and water.[1]
3. Spill Response:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
-
Dispose of this compound and any contaminated materials in a designated hazardous waste container.[1]
-
All waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
First Aid Measures
-
If on skin: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation:
-
Ensure the balance and surrounding work area are clean.
-
Don all required PPE as outlined in the table above.
-
-
Weighing:
-
Place a clean, appropriately sized weigh boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound to the weigh boat. Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed solid to a clean volumetric flask of the desired volume.
-
Using a funnel, carefully add the desired solvent (e.g., DMSO, DMF) to the flask, filling it to approximately half the final volume.
-
Gently swirl the flask to dissolve the solid. A sonicator may be used to aid dissolution.
-
-
Final Volume:
-
Once the solid is completely dissolved, add more solvent to bring the final volume to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the solution under appropriate conditions (e.g., refrigerated, protected from light) as determined by the compound's stability.
-
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
